molecular formula C10H11BrO2 B1322967 Methyl 4-bromo-2,6-diMethylbenzoate CAS No. 90841-46-6

Methyl 4-bromo-2,6-diMethylbenzoate

Cat. No.: B1322967
CAS No.: 90841-46-6
M. Wt: 243.1 g/mol
InChI Key: HBAMBTOWPNCADR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-diMethylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMBTOWPNCADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630901
Record name Methyl 4-bromo-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-46-6
Record name Methyl 4-bromo-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis route for Methyl 4-bromo-2,6-dimethylbenzoate, a valuable intermediate in organic synthesis. The process involves the electrophilic bromination of 2,6-dimethylbenzoic acid followed by Fischer esterification. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and understanding in a research and development setting.

Synthesis Overview

The synthesis of this compound is achieved through a sequential two-step process. The first step is the regioselective bromination of 2,6-dimethylbenzoic acid to yield 4-bromo-2,6-dimethylbenzoic acid. The directing effects of the two methyl groups favor the substitution at the para position. The second step involves the acid-catalyzed esterification of the brominated intermediate with methanol to produce the final product.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A 2,6-Dimethylbenzoic Acid B 4-Bromo-2,6-dimethylbenzoic Acid A->B Bu4NBr3, 100 °C, 16 h C This compound B->C Methanol, H2SO4 (cat.), Reflux

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Physical State
4-Bromo-2,6-dimethylbenzoic acidC₉H₉BrO₂229.0786Yellow oil
This compoundC₁₀H₁₁BrO₂243.10Not ReportedLight yellow to brown solid

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzoic acid

This protocol is adapted from a reported procedure for the bromination of 2,6-dimethylbenzoic acid.

Materials:

  • 2,6-Dimethylbenzoic acid (0.50 mmol, 75.1 mg)

  • Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 mmol, 482.2 mg)

  • Acetonitrile (MeCN)

  • 15% aq. Na₂S₂O₃

  • Saturated aq. Na₂CO₃

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add 2,6-dimethylbenzoic acid (0.50 mmol) and tetrabutylammonium tribromide (1.0 mmol).

  • Add acetonitrile to dissolve the reactants.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction by adding 15% aqueous Na₂S₂O₃ solution.

  • Basify the mixture with a saturated aqueous Na₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.[1]

Characterization Data for 4-Bromo-2,6-dimethylbenzoic acid:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (s, 2H), 2.45 (s, 6H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 173.1, 138.0, 132.5, 131.0, 127.5, 23.1.

Step 2: Synthesis of this compound

This is a general Fischer esterification protocol applicable to substituted benzoic acids.

Materials:

  • 4-Bromo-2,6-dimethylbenzoic acid (from Step 1)

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Characterization Data for this compound:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the final product are not explicitly available in the searched literature. Researchers should perform standard analytical techniques to confirm the structure and purity of the synthesized compound.

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from a readily available starting material to the final target molecule through two distinct and well-established reaction types.

Logical_Relationships Start Starting Material: 2,6-Dimethylbenzoic Acid Reaction1 Electrophilic Aromatic Bromination Start->Reaction1 Intermediate Intermediate: 4-Bromo-2,6-dimethylbenzoic Acid Reaction2 Fischer Esterification Intermediate->Reaction2 FinalProduct Final Product: This compound Reaction1->Intermediate Reaction2->FinalProduct

Caption: Logical flow of the synthesis process.

This technical guide provides a comprehensive framework for the synthesis of this compound. While a specific yield and detailed final product characterization are not available in the cited literature, the provided protocols for the intermediate and general methods for the final step offer a strong basis for successful synthesis and characterization in a laboratory setting. Researchers are encouraged to perform thorough analytical validation of the final compound.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate (CAS: 90841-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, provides a unique combination of reactivity and steric hindrance, making it a key building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The presence of the bromine atom makes it a suitable substrate for various cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.[1] The dimethyl substitution pattern influences the molecule's conformation and reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 90841-46-6[2]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Light yellow to brown solid[1]
Storage Room temperature, dry conditions[1]

Note: Specific quantitative data such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the esterification of 4-bromo-2,6-dimethylbenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2,6-dimethylbenzoic acid

This protocol is based on the general principles of Fischer-Speier esterification, adapted from a patented procedure.[3]

Materials:

  • 4-bromo-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, reaction progress can be monitored by Thin Layer Chromatography).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by crystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 4-bromo-2,6-dimethylbenzoic_acid 4-bromo-2,6-dimethylbenzoic acid Esterification Esterification Reaction 4-bromo-2,6-dimethylbenzoic_acid->Esterification Reactant Methanol_H2SO4 Methanol / H₂SO₄ (cat.) Reflux Methanol_H2SO4->Esterification Reagents Workup_Purification Aqueous Workup & Purification Esterification->Workup_Purification Crude Product Product This compound Workup_Purification->Product Purified Product

Synthesis of this compound.

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups on the benzene ring. The chemical shifts and splitting patterns would be influenced by the substitution pattern.

  • ¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to bromine), the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the two methyl groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the substituted aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Research and Drug Development

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry.[1] The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1]

The precursor, 4-bromo-2,6-dimethylbenzoic acid, and its derivatives have been utilized in the synthesis of compounds with potential biological activity. For instance, derivatives of 4-bromo-2-methylbenzoic acid have been used to create isoindolinone and isoquinolone scaffolds, which are present in many biologically active compounds. While direct evidence of this compound in a specific signaling pathway is not documented, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents that may target various cellular pathways. The strategic placement of the methyl groups can influence the binding affinity and selectivity of the final compounds for their biological targets.

G cluster_applications Applications in Organic Synthesis Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Heck Heck Coupling (with Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Biaryl Biaryl Compounds Suzuki->Biaryl Styrenyl Styrenyl Derivatives Heck->Styrenyl Arylamines Aryl Amines Buchwald->Arylamines Pharma Pharmaceuticals & Agrochemicals Biaryl->Pharma Styrenyl->Pharma Arylamines->Pharma

Cross-coupling reactions of the title compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. While detailed, publicly available data on its physical and spectral properties are limited, its synthetic utility is evident from its role as a precursor in the creation of more complex molecular architectures. Further research into the applications of this compound and its derivatives is likely to uncover novel molecules with interesting biological activities.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 4-bromo-2,6-dimethylbenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Properties and Data

This compound is a halogenated aromatic ester. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of resulting molecules.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[PubChem][1]
Molecular Weight 243.10 g/mol [PubChem][1]
CAS Number 90841-46-6[PubChem][1]
Appearance Light yellow to brown solid[MySkinRecipes][2]
Purity 98.5-100%[MySkinRecipes][2]
Storage Conditions Room temperature, dry[MySkinRecipes][2]
XLogP3 (Computed) 3.2[PubChem][1]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 2[PubChem][1]
Rotatable Bond Count 2[PubChem][1]
Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the three protons of the ester methyl group.

  • ¹³C NMR: The spectrum will show distinct signals for the quaternary aromatic carbons (including the one attached to the bromine), the aromatic CH carbons, the methyl carbons, the ester carbonyl carbon, and the ester methoxy carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted aromatic ring.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[2] Its synthesis and subsequent reactions are detailed below.

Synthesis of this compound

A plausible synthetic route to this compound involves the preparation of the precursor carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, followed by its esterification.

Synthetic Pathway for this compound Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid cluster_1 Step 2: Fischer Esterification 5-bromo-2-iodo-m-xylene 5-bromo-2-iodo-m-xylene 4-bromo-2,6-dimethylbenzoic_acid 4-bromo-2,6-dimethylbenzoic acid 5-bromo-2-iodo-m-xylene->4-bromo-2,6-dimethylbenzoic_acid 1. Organolithium reagent 2. CO₂ 4-bromo-2,6-dimethylbenzoic_acid_2 4-bromo-2,6-dimethylbenzoic acid target_compound This compound 4-bromo-2,6-dimethylbenzoic_acid_2->target_compound Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄)

A plausible two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on standard organic chemistry procedures. Actual reaction conditions may require optimization.

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid

The synthesis of the carboxylic acid precursor can be achieved from starting materials like 5-bromo-2-iodo-m-xylene through a Grignard or organolithium reaction followed by quenching with carbon dioxide.[3]

Step 2: Fischer Esterification of 4-bromo-2,6-dimethylbenzoic acid

Caution: The Fischer esterification of sterically hindered benzoic acids, such as those with substituents at positions 2 and 6, can be challenging and may proceed slowly or require specific catalysts.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in research and drug development lies in its role as a building block in cross-coupling reactions.[2] The carbon-bromine bond can be readily functionalized using palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Cross-Coupling Reaction

A prominent application is the Suzuki cross-coupling reaction, which couples the aryl bromide with a boronic acid or ester. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds, which are common motifs in biologically active molecules.[5][6]

Suzuki Coupling Workflow General Workflow for Suzuki Cross-Coupling cluster_workflow Experimental Workflow cluster_reagents Key Reagents Setup Reaction Setup Reaction Heating under Inert Atmosphere Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis ArylBromide This compound BoronicAcid Arylboronic Acid (R-B(OH)₂) Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane/H₂O)

A typical workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography to yield the desired biaryl compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds such as Methyl 4-bromo-3-methylbenzoate, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and materials scientists. While some physical and spectroscopic data are not extensively documented, its synthesis and reactivity can be reliably predicted from established chemical principles, enabling its effective use in research and development.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key chemical intermediate. It covers its chemical structure, properties, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery. Detailed experimental protocols and graphical representations of key processes are included to support advanced research and development.

Chemical Identity and Structure

This compound is an aromatic ester. The bromine atom at the para position and the methyl groups ortho to the ester functionality make it a versatile building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups can influence the reactivity and selectivity of subsequent transformations.

Below is a summary of its key identifiers.[1]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 90841-46-6[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
InChI InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3[1]
InChIKey HBAMBTOWPNCADR-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC)C)Br[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
bgcolor="transparent";

// Benzene ring
C1 [label="C", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"];

// Double bonds
C1 -- C2;
C3 -- C4;
C5 -- C6;
d1 [label="=", pos="-0.52,0.9!"];
d2 [label="=", pos="-0.52,-0.9!"];
d3 [label="=", pos="1.04,0!"];


// Substituents
C_Me1 [label="C", pos="-2.08,1.2!"];
H_Me1_1 [label="H", pos="-2.4,1.8!"];
H_Me1_2 [label="H", pos="-2.7,0.8!"];
H_Me1_3 [label="H", pos="-1.8,1.6!"];
C_Me2 [label="C", pos="2.08,1.2!"];
H_Me2_1 [label="H", pos="2.4,1.8!"];
H_Me2_2 [label="H", pos="2.7,0.8!"];
H_Me2_3 [label="H", pos="1.8,1.6!"];
Br [label="Br", pos="0,-2.4!"];
C_ester [label="C", pos="-2.08,-1.2!"];
O_ester1 [label="O", pos="-2.4,-1.8!"];
O_ester2 [label="O", pos="-2.7,-0.4!"];
C_ester_Me [label="C", pos="-3.7,-0.2!"];
H_ester_Me1 [label="H", pos="-4.0,0.4!"];
H_ester_Me2 [label="H", pos="-4.0,-0.8!"];
H_ester_Me3 [label="H", pos="-3.4,0!"];

// Bonds
C2 -- C3;
C4 -- C5;
C6 -- C1;

C2 -- C_Me1;
C_Me1 -- H_Me1_1;
C_Me1 -- H_Me1_2;
C_Me1 -- H_Me1_3;

C6 -- C_Me2;
C_Me2 -- H_Me2_1;
C_Me2 -- H_Me2_2;
C_Me2 -- H_Me2_3;

C4 -- Br;

C3 -- C_ester;
C_ester -- O_ester1 [style=double];
C_ester -- O_ester2;
O_ester2 -- C_ester_Me;
C_ester_Me -- H_ester_Me1;
C_ester_Me -- H_ester_Me2;
C_ester_Me -- H_ester_Me3;

}

Figure 1: Structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. The tables below summarize computed physical properties and available data for the precursor acid.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Weight 243.10 g/mol PubChem[1]
Exact Mass 241.99424 Da PubChem[1]
XLogP3 3.2 PubChem[1]
H-Bond Donor Count 0 PubChem[1]
H-Bond Acceptor Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Topological Polar Surface Area 26.3 Ų PubChem[1]

| Heavy Atom Count | 13 | PubChem[1] |

Table 2: Spectroscopic Data Note: Specific experimental spectra for this compound are not readily available. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be inferred from analogous structures. For reference, ¹H NMR data for the related compound 4-Bromo-2-methylbenzoic acid is provided.

Data TypeDetails for 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2)
¹H NMR The spectrum is available through chemical suppliers and databases.[2]
¹³C NMR Data may be available through specialized chemical databases.[3]
Infrared (IR) Conforms to structure, as per supplier specifications.
Mass Spec (MS) Conforms to structure, as per supplier specifications.

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5][6] This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[6][7]

Synthesis_Workflow Start 4-Bromo-2,6-dimethylbenzoic Acid Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Methanol (Excess) + H₂SO₄ (catalyst) Reagents->Reaction Workup 1. Neutralization (NaHCO₃) 2. Extraction (Ethyl Acetate) 3. Drying (Na₂SO₄) Reaction->Workup Product Methyl 4-bromo-2,6- dimethylbenzoate Workup->Product

Figure 2: General workflow for the synthesis via Fischer Esterification.

This representative protocol is based on established procedures for Fischer esterification.[4][8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to the flask. While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the total volume).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary, to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The bromine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] this compound can be coupled with various aryl or vinyl boronic acids (or their esters) to synthesize substituted biaryl or styrene derivatives.[11] These structural motifs are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.

Application_Logic Start Methyl 4-bromo-2,6- dimethylbenzoate Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Reaction Intermediate Substituted Biaryl Ester Reaction->Intermediate Catalyst Pd Catalyst + Base Catalyst->Reaction Final Pharmaceuticals, Agrochemicals, Advanced Materials Intermediate->Final Further Functionalization

Figure 3: Role as a building block in Suzuki-Miyaura cross-coupling.

This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide.[12][13]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

This compound is a strategically important building block for organic synthesis. Its structure allows for facile participation in powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling, providing access to a wide array of complex molecular architectures. This utility makes it an indispensable tool for professionals in drug discovery, materials science, and chemical research. The synthetic and application protocols provided herein serve as a foundational guide for its effective use in the laboratory.

References

Spectroscopic and Synthetic Profile of Methyl 4-bromo-2,6-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to Methyl 4-bromo-2,6-dimethylbenzoate. Due to the limited availability of public spectroscopic data for this specific compound, representative data for the closely related analogue, Methyl 4-bromo-2-methylbenzoate, is presented to offer valuable insights into its structural characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives in medicinal chemistry and materials science.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the two methyl groups on the benzene ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic-HSingletAromatic region (120-140 ppm)
O-CH₃Singlet (3H)~52 ppm
Ar-CH₃Singlet (6H)~20 ppm
Carbonyl-C-~165 ppm
Aromatic-C-Aromatic region (120-140 ppm)
C-Br-Aromatic region (120-140 ppm)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)1720-1740
C-O (Ester)1100-1300
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C-Br500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.

Reaction: 4-bromo-2,6-dimethylbenzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield this compound.

Procedure:

  • To a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in methanol (excess), a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added.

  • The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

starting materials for Methyl 4-bromo-2,6-diMethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for Methyl 4-bromo-2,6-dimethylbenzoate, a key intermediate in the synthesis of various complex organic molecules. The synthesis involves a two-step process commencing with the bromination of 2,6-dimethylbenzoic acid, followed by a Fischer esterification to yield the final product. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthetic Pathway

The most direct and efficient synthesis of this compound proceeds through two key transformations:

  • Bromination: Introduction of a bromine atom at the 4-position of the aromatic ring of 2,6-dimethylbenzoic acid.

  • Esterification: Conversion of the resulting 4-bromo-2,6-dimethylbenzoic acid to its methyl ester.

This approach is favored due to the ready availability of the starting material and the generally high yields achievable in both steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the bromination of 2,6-dimethylbenzoic acid, which is the critical step in this synthesis.

ParameterValueReference
Starting Material2,6-dimethylbenzoic acidRoyal Society of Chemistry
Brominating AgentTetrabutylammonium tribromide (Bu₄NBr₃)Royal Society of Chemistry
Molar Equivalence (Substrate:Reagent)1 : 2Royal Society of Chemistry
Temperature100 °CRoyal Society of Chemistry
Reaction Time16 hoursRoyal Society of Chemistry
Yield of 4-bromo-2,6-dimethylbenzoic acid 86% Royal Society of Chemistry

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid

This procedure details the bromination of 2,6-dimethylbenzoic acid using tetrabutylammonium tribromide.

Materials:

  • 2,6-dimethylbenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Dichloromethane

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,6-dimethylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent, add tetrabutylammonium tribromide (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzoic acid.

  • Purification can be achieved through column chromatography or recrystallization to obtain the pure product.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for the acid-catalyzed esterification of the brominated carboxylic acid.

Materials:

  • 4-bromo-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be performed by column chromatography or distillation if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow start Starting Materials dmba 2,6-Dimethylbenzoic Acid start->dmba bu4nbr3 Bu₄NBr₃ start->bu4nbr3 bromination Bromination dmba->bromination bu4nbr3->bromination bdmba 4-Bromo-2,6-dimethylbenzoic Acid bromination->bdmba esterification Fischer Esterification bdmba->esterification final_product This compound esterification->final_product methanol Methanol (MeOH) H₂SO₄ (cat.) methanol->esterification

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide on the Formation of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of Methyl 4-bromo-2,6-dimethylbenzoate. It includes a detailed description of the underlying chemical principles, a plausible experimental protocol, and visual representations of the reaction pathway and experimental workflow.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis primarily involves the electrophilic aromatic substitution (EAS) of Methyl 2,6-dimethylbenzoate. Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Reaction Mechanism: Electrophilic Aromatic Bromination

The formation of this compound from Methyl 2,6-dimethylbenzoate is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a bromine atom.

Directing Effects of Substituents

The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the benzene ring: the two methyl groups (-CH₃) at positions 2 and 6, and the methyl ester group (-COOCH₃) at position 1.

  • Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack. They direct the incoming electrophile to the positions ortho and para to themselves.

  • Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive towards electrophiles.

In the case of Methyl 2,6-dimethylbenzoate, the activating effects of the two methyl groups are dominant over the deactivating effect of the methyl ester group. The two methyl groups at positions 2 and 6 strongly activate the ring and direct the incoming electrophile to the para position (position 4) and the ortho positions (positions 3 and 5).

Steric Hindrance

While the methyl groups direct to both ortho and para positions, steric hindrance plays a significant role in determining the final product. The two methyl groups at positions 2 and 6 are bulky and sterically hinder the approach of the electrophile to the adjacent ortho positions (3 and 5). Consequently, the electrophilic attack occurs preferentially at the less sterically hindered para position (position 4), leading to the formation of this compound as the major product.[1]

Step-by-Step Mechanism

The reaction proceeds through a two-step mechanism typical for electrophilic aromatic substitution.[2][3]

Step 1: Generation of the Electrophile A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) in the presence of a protic or Lewis acid catalyst, or molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺).[4][5]

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion) The π electrons of the electron-rich aromatic ring of Methyl 2,6-dimethylbenzoate attack the electrophilic bromine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base (such as the Br⁻ from FeBr₄⁻) removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst and HBr.[3]

Reaction_Mechanism cluster_start Starting Material & Reagents cluster_intermediate Intermediate Stage cluster_product Product Formation Start Methyl 2,6-dimethylbenzoate SigmaComplex Sigma Complex (Arenium Ion) Start->SigmaComplex Electrophilic Attack Reagent Br₂ + FeBr₃ Product This compound SigmaComplex->Product Deprotonation Byproduct HBr + FeBr₃

Caption: High-level overview of the reaction mechanism.

Detailed_Mechanism Start Methyl 2,6-dimethylbenzoate Start->p1 Electrophile Br⁺ (from Br₂/FeBr₃) Electrophile->p1 Intermediate Arenium Ion Intermediate (Resonance Stabilized) Intermediate->p2 Product This compound Base FeBr₄⁻ Base->p2 Byproducts HBr + FeBr₃ p1->Intermediate Attack by π-system p2->Product Loss of H⁺

Caption: Detailed electrophilic aromatic substitution pathway.

Experimental Protocol

Materials:

  • Methyl 2,6-dimethylbenzoate

  • N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) (if using Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve Methyl 2,6-dimethylbenzoate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Brominating Agent:

    • Using NBS: Add N-bromosuccinimide (1.0-1.1 eq) to the solution. If the reaction is slow at room temperature, a catalytic amount of a Lewis acid or gentle heating may be required.

    • Using Br₂/FeBr₃: Cool the solution in an ice bath. In a separate container, dissolve FeBr₃ (catalytic amount, e.g., 0.1 eq) in a small amount of dichloromethane. Slowly add molecular bromine (1.0 eq) to the solution of Methyl 2,6-dimethylbenzoate, followed by the dropwise addition of the FeBr₃ solution.

  • Reaction: Stir the mixture at room temperature (or gentle reflux if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If Br₂ was used, quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl 2,6-dimethylbenzoate in anhydrous solvent B Add Brominating Agent (e.g., NBS or Br₂/FeBr₃) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench and wash D->E Reaction complete F Dry organic layer E->F G Remove solvent F->G H Purify product (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for similar electrophilic aromatic brominations.

ParameterValueReference
Starting MaterialMethyl 2,6-dimethylbenzoate-
Brominating AgentN-Bromosuccinimide[8][9]
SolventDichloromethane[6]
Reaction TemperatureRoom Temperature[7]
Reaction Time2-4 hours[6]
Yield 85-95% (Expected)
Product Purity >98% (after purification) (Expected)

Note: The above data is illustrative. Actual experimental results may vary depending on the specific reaction conditions and scale.

Conclusion

The formation of this compound is a highly regioselective process governed by the principles of electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the two methyl groups, combined with steric hindrance at the ortho positions, favor the formation of the 4-bromo isomer as the major product. The reaction can be carried out under relatively mild conditions using common brominating agents, making it an accessible synthetic route for researchers in drug development and materials science.

References

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its sterically hindered and electronically modified benzene ring, coupled with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions that are fundamental to modern drug discovery and materials science. Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate its practical application in a research setting.

Chemical Properties and Data

This compound is a solid at room temperature, appearing as a light yellow to brown substance. Its core structure consists of a benzene ring substituted with a bromo group at the 4-position, two methyl groups at the 2- and 6-positions, and a methyl ester group at the 1-position. This substitution pattern imparts significant steric hindrance around the ester functionality and influences the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound4-bromo-2,6-dimethylbenzoic acid (Precursor)
IUPAC Name This compound4-bromo-2,6-dimethylbenzoic acid
CAS Number 90841-46-6[1]74346-19-3[2]
Molecular Formula C₁₀H₁₁BrO₂[1]C₉H₉BrO₂[2]
Molecular Weight 243.10 g/mol [1]229.07 g/mol [2]
Appearance Light yellow to brown solidSolid
Melting Point Not reported197-198 °C[3]
Boiling Point Not reported321.1 ± 30.0 °C at 760 mmHg[3]
Storage Room temperature, dryRoom temperature[3]

Synthesis

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.

Synthesis of 4-bromo-2,6-dimethylbenzoic acid

Multiple synthetic routes to 4-bromo-2,6-dimethylbenzoic acid have been reported. One common method involves the reaction of 5-bromo-2-iodo-m-xylene with an organolithium reagent followed by quenching with carbon dioxide.

Esterification to this compound

A standard and effective method for the esterification of sterically hindered carboxylic acids like 4-bromo-2,6-dimethylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction utilizes an excess of the alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the Fischer esterification of a carboxylic acid and can be adapted for the synthesis of this compound.[2][3][4]

Materials:

  • 4-bromo-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Fischer_Esterification Carboxylic_Acid 4-bromo-2,6-dimethylbenzoic acid Mix Mix and Reflux Carboxylic_Acid->Mix Methanol Methanol (excess) Methanol->Mix Catalyst H₂SO₄ (catalyst) Catalyst->Mix Workup Aqueous Workup (NaHCO₃, Brine) Mix->Workup Reaction Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Ester This compound Purification->Ester Pure Product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A singlet for the methyl ester protons (-COOCH₃) around 3.8-3.9 ppm.- A singlet for the two equivalent aromatic protons around 7.0-7.5 ppm.- A singlet for the two equivalent methyl group protons (-CH₃) on the ring around 2.3-2.5 ppm.
¹³C NMR - A signal for the methyl ester carbon (-COOCH₃) around 52 ppm.- Signals for the aromatic carbons between 120-140 ppm. The carbon attached to the bromine will be at a lower field.- A signal for the carbonyl carbon (-C=O) around 165-170 ppm.- Signals for the two equivalent methyl group carbons (-CH₃) on the ring around 20-22 ppm.
IR Spectroscopy - A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.- C-O stretching bands between 1100-1300 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in a research and drug development context lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl and styrenyl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling cluster_cycle Catalytic Cycle Aryl_Bromide This compound Ox_Add Oxidative Addition Aryl_Bromide->Ox_Add Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd Catalyst + Base Pd0 Pd(0) PdII Aryl-Pd(II)-Br Ox_Add->PdII PdII->Transmetalation Aryl_Pd_R Aryl-Pd(II)-R' Transmetalation->Aryl_Pd_R Red_Elim Reductive Elimination Aryl_Pd_R->Red_Elim Red_Elim->Pd0 Product Formation Product Coupled Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction involving this compound.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes. This compound can be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

Experimental Protocol: Generalized Heck-Mizoroki Reaction

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (1.5-3.0 eq.).

  • Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an aqueous workup.

  • Extract the product, dry the organic layer, and purify by column chromatography or distillation.

Heck_Reaction cluster_cycle Catalytic Cycle Aryl_Bromide This compound Ox_Add Oxidative Addition Aryl_Bromide->Ox_Add Alkene Alkene Coord_Insert Alkene Insertion Alkene->Coord_Insert Catalyst Pd Catalyst + Base Pd0 Pd(0) PdII Aryl-Pd(II)-Br Ox_Add->PdII PdII->Coord_Insert Alkyl_Pd Alkyl-Pd(II) Coord_Insert->Alkyl_Pd Beta_Hydride_Elim β-Hydride Elimination Alkyl_Pd->Beta_Hydride_Elim Beta_Hydride_Elim->Pd0 Product Formation Product Substituted Alkene

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction with this compound.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the public domain linking this compound directly to the modulation of any signaling pathways or demonstrating inherent biological activity. Its significance in drug development is primarily as a synthetic intermediate used to construct more complex molecules that may possess biological activity. The diverse structures that can be generated from this building block via cross-coupling reactions could potentially interact with a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific compound is sparse in readily accessible literature, its synthesis via Fischer esterification is straightforward, and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is clear. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted.

References

In-Depth Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromine atom and a methyl ester group on a dimethylated benzene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester functionality can be readily modified, and the dimethyl substituents influence the steric and electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Weight 243.10 g/mol [1]
Molecular Formula C₁₀H₁₁BrO₂[1]
IUPAC Name This compound[1]
CAS Number 90841-46-6[1]
Appearance Light yellow to brown solid[2]
Purity 98.5-100%[2]
Storage Room temperature, dry[2]
Melting Point Data not available
Related Compound MP197-198 °C (for 4-bromo-2,6-dimethylbenzoic acid)[3]
Boiling Point Data not available
Related Compound BP321.1 ± 30.0 °C at 760 mmHg (for 4-bromo-2,6-dimethylbenzoic acid)[3]

Spectroscopic Information

While commercial suppliers indicate that the spectral data conforms to the structure of this compound, specific experimental spectra are not widely available in the reviewed literature. Based on its structure, the following spectroscopic characteristics are expected:

  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to bromine, methyl groups, and the ester), the methoxy carbon, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include those for C-H stretching and bending, and C-O stretching.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. The following protocol is based on established methods for the esterification of similar aromatic carboxylic acids.

Reaction Scheme:

G reactant 4-bromo-2,6-dimethylbenzoic acid product This compound reactant->product Reflux reagent Methanol (CH3OH) catalyst H₂SO₄ (conc.) catalyst->product

Figure 1. Synthesis of this compound.

Materials:

  • 4-bromo-2,6-dimethylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.

General Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K₂CO₃, Cs₂CO₃) setup2 Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) setup1->setup2 setup3 Add Degassed Solvent (e.g., Dioxane/H₂O, Toluene) setup2->setup3 setup4 Purge with Inert Gas (Ar/N₂) setup3->setup4 reaction Heat and Stir (Monitor by TLC/LC-MS) setup4->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Aqueous Work-up (Extraction) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5 analysis Characterize Product (NMR, MS, etc.) workup5->analysis

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks relevant to the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical building block.

References

Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key building block in synthetic and medicinal chemistry. This document covers its commercial availability, detailed synthetic protocols for its preparation, and its applications in the field of drug discovery.

Commercial Availability

This compound (CAS No. 90841-46-6) is commercially available from several chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
eMolecules (via Fisher Scientific)50-219-2265Not Specified1g$37.75
AOBChem1039497%10g$96.00
25g$189.00
100g$597.00
MySkinRecipes8456798.5-100%250mg~$26.00 (฿945.00)
1g~$76.00 (฿2,781.00)
5g~$283.00 (฿10,305.00)

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. Due to the steric hindrance posed by the two ortho-methyl groups, standard Fischer esterification conditions are often low-yielding. Therefore, milder and more efficient methods such as the Steglich esterification are recommended.

Synthesis of the Precursor: 4-bromo-2,6-dimethylbenzoic acid

The starting material, 4-bromo-2,6-dimethylbenzoic acid, can be synthesized from 5-bromo-2-iodo-m-xylene and carbon dioxide. Commercial availability of 4-bromo-2,6-dimethylbenzoic acid (CAS No. 74346-19-3) is also established.

Recommended Experimental Protocol: Steglich Esterification

This protocol is adapted from a similar procedure for a sterically hindered benzoic acid and is expected to provide good yields for the target molecule.[1]

Materials:

  • 4-bromo-2,6-dimethylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Add anhydrous methanol (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture containing the carboxylic acid, alcohol, and catalyst, with continuous stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular scaffolds found in many drug candidates.

  • Ester Group Manipulation: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters.

  • Steric Influence: The 2,6-dimethyl substitution pattern provides significant steric bulk, which can be exploited to influence the conformation of the final molecule. This can be crucial for achieving selective binding to biological targets.

While there is no direct evidence of this compound itself having specific biological activity or being involved in defined signaling pathways, its role as a key intermediate allows for the synthesis of a diverse array of molecules that can be screened for various therapeutic activities.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.

Synthetic_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product 4-bromo-2,6-dimethylbenzoic_acid 4-bromo-2,6-dimethylbenzoic acid Steglich_Esterification Steglich Esterification 4-bromo-2,6-dimethylbenzoic_acid->Steglich_Esterification Methanol Methanol Methanol->Steglich_Esterification DCC DCC DCC->Steglich_Esterification DMAP DMAP DMAP->Steglich_Esterification Target_Molecule This compound Steglich_Esterification->Target_Molecule

Caption: Synthetic workflow for this compound.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis Building_Block This compound Cross_Coupling Cross-Coupling Reactions Building_Block->Cross_Coupling Ester_Modification Ester Modification Building_Block->Ester_Modification Library_Generation Diverse Chemical Library Generation Cross_Coupling->Library_Generation Ester_Modification->Library_Generation Further_Functionalization Further Functionalization Further_Functionalization->Library_Generation Screening High-Throughput Screening Library_Generation->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Drug_Candidate Potential Drug Candidate Hit_to_Lead->Drug_Candidate

Caption: Role as a building block in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. These attributes make it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable building block for the synthesis of sterically hindered biaryl compounds. The presence of two methyl groups ortho to the ester functionality introduces steric hindrance that can influence the reactivity of the molecule and the conformation of the final product. This structural feature is often sought after in drug design to modulate protein-ligand interactions. These application notes provide detailed protocols for the successful use of this compound in Suzuki coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Add Catalyst and Degassed Solvent B->C D Heat with Stirring (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Workup E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Applications of Methyl 4-bromo-2,6-dimethylbenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a versatile synthetic intermediate playing a crucial role in the construction of complex organic molecules. Its structure, featuring a reactive bromine atom on an electron-rich, sterically hindered benzene ring, and an ester functionality, makes it a valuable building block in modern organic synthesis. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of diverse functionalities, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The dimethyl substitution pattern can also influence the steric and electronic properties of the final products, which is advantageous in designing compounds with specific reactivity or biological activity.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in several key organic transformations.

Key Applications

The primary application of this compound lies in its utility as an electrophilic partner in cross-coupling reactions. The principal transformations include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or their esters.

  • Sonogashira Coupling: For the synthesis of aryl alkynes by reacting with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of arylamines through coupling with various primary and secondary amines.

These reactions are fundamental in medicinal chemistry for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products and active pharmaceutical ingredients.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions involving aryl bromides, which can be adapted for this compound.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Aryl Bromide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd₂(dba)₃ (2-5 mol%) with a ligand
Ligand (if needed) SPhos, XPhos, or other biaryl phosphine ligands (2-10 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 120 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Generalized Conditions for Sonogashira Coupling of Aryl Bromides

ParameterCondition
Aryl Bromide This compound (1.0 equiv)
Terminal Alkyne (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Copper(I) Co-catalyst CuI (2-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) (2-3 equiv)
Solvent THF, Toluene, DMF (anhydrous)
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Table 3: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Aryl Bromide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)
Palladium Catalyst Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%)
Ligand BINAP, Xantphos, or other bulky electron-rich phosphine ligands (2-10 mol%)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv)
Solvent Toluene, 1,4-Dioxane (anhydrous)
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in the aforementioned cross-coupling reactions. These protocols are based on established methodologies for structurally similar aryl bromides and should serve as a robust starting point for optimization.[2][3][4]

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Sonogashira Coupling

Objective: To synthesize an aryl alkyne from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N), freshly distilled (2.0 equivalents)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene and freshly distilled Et₃N (2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)L2-Br ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)L2-Ar' BiarylProduct BiarylProduct Reductive Elimination->BiarylProduct Biaryl Product Pd(0)L2_regen Pd(0)L2 Reductive Elimination->Pd(0)L2_regen Regenerated Pd(0)L2 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)L2X ArPd(II)L2X Pd(0)L2->ArPd(II)L2X Oxidative Addition (Ar-X) ArPd(II)L2C≡CR Ar-Pd(II)L2-C≡CR ArPd(II)L2X->ArPd(II)L2C≡CR Transmetalation Product Ar-C≡C-R ArPd(II)L2C≡CR->Product Reductive Elimination Product->Pd(0)L2 Regeneration CuX CuX CuC≡CR CuC≡CR CuX->CuC≡CR Terminal Alkyne, Base CuC≡CR->CuX Transmetalation Experimental_Workflow start Start | Reaction Setup under Inert Atmosphere reagents Add Reagents This compound Coupling Partner Catalyst & Ligand Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Reaction Heat and Stir Monitor by TLC/LC-MS solvent->reaction workup Work-up Quench Reaction Aqueous Wash reaction->workup purification Purification Dry Organic Layer Concentrate Column Chromatography workup->purification product Final Product | Characterization purification->product

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a versatile building block in organic synthesis, particularly in the construction of complex biaryl and substituted aromatic structures. Its di-ortho-substituted nature presents unique challenges and opportunities in cross-coupling reactions. This document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this sterically hindered aryl bromide. The resulting 2,6-disubstituted benzoic acid derivatives are of significant interest in medicinal chemistry due to their potential to modulate various biological pathways.

Reaction Principle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by β-hydride elimination.

Due to the steric hindrance posed by the two ortho-methyl groups in this compound, careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions is crucial to achieve high yields and avoid side reactions. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps.

Data Presentation: Representative Cross-Coupling Reactions

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize typical conditions and representative yields for analogous sterically hindered aryl bromides in various cross-coupling reactions. These serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[1]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692[1]
4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288[2]

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002490[2]
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001885[2]
BenzylamineBrettPhos Pd G3 (2)-LHMDSTHF651888

Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides

Terminal AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285
1-Octyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT1892[3]
(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene802478

Table 4: Heck Reaction of Sterically Hindered Aryl Bromides

OlefinPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485
StyrenePd(OAc)₂ (2)-K₂CO₃NMP1201678
Methyl acrylatePd(OAc)₂ (1)PCy₃ (2)K₂CO₃DMF801290

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • In a separate glovebox or under a stream of inert gas, add the palladium precursor and the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst and the base to an oven-dried Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an olefin.

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Ligand (e.g., P(o-tol)₃, 2 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, the olefin, and the base via syringe.

  • Seal the tube and heat in an oil bath to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualization

General Cross-Coupling Catalytic Cycle

G General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation / Amine Coordination PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd CouplingPartner R'-M (Boronic Acid, Amine, Alkyne, etc.) CouplingPartner->Transmetal

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Cross-Coupling Reactions

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - etc. purify->characterization

Caption: A general workflow for performing and analyzing cross-coupling reactions.

Application in Drug Discovery: A Conceptual Pathway

The biaryl and substituted aromatic compounds synthesized from this compound are valuable scaffolds in drug discovery. The 2,6-disubstitution can induce atropisomerism and provide unique three-dimensional structures that can lead to high-affinity binding to biological targets. These compounds have been explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, derivatives of 2,6-disubstituted benzoic acids have been investigated as antagonists for the NR2B subtype of the NMDA receptor, which has implications for treating depression.[4]

G Conceptual Drug Discovery Pathway cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_bio Biological Evaluation start This compound coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start->coupling library Library of 2,6-Disubstituted Benzoic Acid Derivatives coupling->library hts High-Throughput Screening library->hts hit Hit Identification hts->hit sar Structure-Activity Relationship (SAR) Lead Optimization hit->sar in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) hit->in_vitro candidate Preclinical Candidate sar->candidate sar->in_vitro in_vivo In Vivo Models (e.g., Disease Models in Animals) candidate->in_vivo target Biological Target (e.g., Enzyme, Receptor) target->hts in_vitro->sar

Caption: A conceptual workflow illustrating the role of cross-coupling products in drug discovery.

References

Application Notes and Protocols: Methyl 4-bromo-2,6-dimethylbenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Methyl 4-bromo-2,6-dimethylbenzoate as a key intermediate in the synthesis of pharmaceutical compounds. Its strategic placement of a bromine atom and a methyl ester group on a sterically hindered benzene ring allows for diverse functionalization through various modern cross-coupling reactions. This document provides an overview of its application in the synthesis of bioactive molecules, with a focus on a proposed synthetic pathway towards analogs of the antiarrhythmic drug Mexiletine, and protocols for key synthetic transformations.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The methyl ester can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol. The 2,6-dimethyl substitution pattern imparts specific steric and electronic properties to the molecule and its derivatives, which can be crucial for biological activity and selectivity.[1]

Application in the Synthesis of Mexiletine Analogs

Mexiletine is a class Ib antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[2][3] By binding to the inactivated state of the channel, Mexiletine reduces the rate of depolarization and shortens the action potential duration, thereby suppressing abnormal cardiac electrical activity.[1][2]

The core of the Mexiletine molecule is a 2,6-dimethylphenoxy group. While the industrial synthesis of Mexiletine typically starts from 2,6-dimethylphenol, this compound can serve as a starting material for the synthesis of novel analogs with potential for improved efficacy, selectivity, or pharmacokinetic properties. The bromine atom at the 4-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Proposed Synthetic Pathway to a Mexiletine Precursor

A key intermediate in the synthesis of Mexiletine is 2,6-dimethylphenol. A plausible synthetic route from this compound to 2,6-dimethylphenol is outlined below. This transformation allows for the utilization of the commercially available brominated starting material in a synthetic strategy towards Mexiletine and its derivatives.

Synthetic Pathway to2,6-dimethylphenol start This compound step1 Reduction start->step1 LiAlH4, THF intermediate1 (4-bromo-2,6-dimethylphenyl)methanol step1->intermediate1 step2 Debromination intermediate1->step2 H2, Pd/C, base intermediate2 (2,6-dimethylphenyl)methanol step2->intermediate2 step3 Oxidation intermediate2->step3 PCC, DCM intermediate4 2,6-dimethylphenyl formate step3->intermediate4 m-CPBA, DCM intermediate3 2,6-dimethylbenzaldehyde step4 Baeyer-Villiger Oxidation step5 Hydrolysis intermediate4->step5 NaOH, H2O product 2,6-dimethylphenol step5->product

Proposed synthesis of 2,6-dimethylphenol.
Synthesis of Mexiletine from 2,6-dimethylphenol

Once the 2,6-dimethylphenol core is obtained, the synthesis of Mexiletine can proceed via established methods, such as the etherification with chloroacetone followed by reductive amination.

Mexiletine Synthesis start 2,6-dimethylphenol step1 Etherification start->step1 Chloroacetone, K2CO3, Acetone intermediate 1-(2,6-dimethylphenoxy)propan-2-one step1->intermediate step2 Reductive Amination intermediate->step2 NH3, H2, Raney Ni product Mexiletine step2->product

Synthesis of Mexiletine from 2,6-dimethylphenol.

Signaling Pathway of Mexiletine

Mexiletine exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This use-dependent blockade is more pronounced at higher heart rates and in depolarized tissues, which are characteristic of arrhythmias.

Mexiletine Mechanism of Action cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization opens Mexiletine Mexiletine Mexiletine->Na_channel Blocks (inactivated state) Arrhythmia Ventricular Arrhythmia Depolarization->Arrhythmia triggers Na_influx Na+ Influx Na_influx->Na_channel

Mechanism of action of Mexiletine.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives, along with representative quantitative data.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds, allowing for the arylation of this compound.

Experimental Workflow:

Suzuki Coupling Workflow setup Reaction Setup: - this compound - Boronic acid - Palladium catalyst - Ligand - Base - Solvent reaction Reaction: - Degas with inert gas - Heat to reflux (e.g., 80-100 °C) - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography workup->purification analysis Analysis: - NMR - MS purification->analysis

General workflow for Suzuki-Miyaura coupling.

Protocol:

  • In an oven-dried flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water mixture).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3Toluene/H2O1001285
24-Methoxyphenylboronic acidPdCl2(dppf) (3)Cs2CO3Dioxane90892
33-Thienylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4Toluene1101678
Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines.

Protocol:

  • To a dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 eq) and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 (2)Xantphos (4)Cs2CO3Dioxane1001888
2AnilinePd(OAc)2 (2)BINAP (3)K3PO4Toluene1102475
3BenzylaminePdCl2(Amphos)2 (3)-K2CO3t-BuOH901682
Sonogashira Coupling

This reaction is used to form C-C bonds between aryl halides and terminal alkynes.

Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3NTHF/Et3N50690
2TrimethylsilylacetylenePd(OAc)2 (2) / PPh3 (4)CuI (5)DIPAToluene60885
3Propargyl alcoholPd(PPh3)4 (3)CuI (6)i-Pr2NHDMFRT1279

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of complex organic molecules, particularly in the field of pharmaceuticals. Its ability to undergo a variety of cross-coupling reactions allows for the introduction of diverse functionalities, making it an ideal starting point for the generation of compound libraries for drug discovery. The proposed synthetic strategies and detailed protocols provided herein serve as a guide for researchers to explore the full potential of this building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various derivatives from Methyl 4-bromo-2,6-dimethylbenzoate. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the generation of compound libraries in drug discovery.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the 4-position. The steric hindrance provided by the two methyl groups ortho to the ester functionality can influence the reactivity and requires careful optimization of reaction conditions. These application notes detail generalized protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Stille coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1]

Experimental Protocol:

A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with various arylboronic acids. Please note that these are illustrative examples and results may vary for this compound.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane901680-90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene110875-85

Experimental Workflow:

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C, 4-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[3][4][5]

Experimental Protocol:

The following is a general protocol for the Sonogashira coupling of this compound.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

The table below shows representative conditions and yields for the Sonogashira coupling of aryl bromides. Specific yields for this compound may differ.

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT690-98
TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/8)- (Copper-free)i-Pr₂NHTHF601685-95
1-HeptynePd(PPh₃)₄ (3)CuI (5)Et₃NDMF501288-96

Experimental Workflow:

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Schlenk Tube: - this compound - Pd Catalyst & CuI add_solvents Add Anhydrous Solvent, Amine Base, and Alkyne reagents->add_solvents stir Stir at RT or Heat (40-80 °C) add_solvents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to RT monitor->cool quench Dilute and Wash (aq. NH₄Cl) cool->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product product purify->product Isolated Product Buchwald_Hartwig_Amination cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd Source, Ligand, Base - this compound - Amine solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product Stille_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Pd Catalyst & Additives inert Establish Inert Atmosphere reagents->inert additions Add Degassed Solvent and Organostannane inert->additions heat Heat and Stir (80-120 °C) additions->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench and Remove Tin (e.g., aq. KF) cool->quench extract Extract, Dry, Concentrate quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered aryl bromide is a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The protocols outlined below for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for analogous substrates and serve as a robust starting point for reaction development and optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylbenzoates

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] For a sterically hindered substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
21-Bromo-2,6-dimethylbenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1001292
3Methyl 4-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801298

Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 4-Vinyl-2,6-dimethylbenzoates

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3] For sterically hindered substrates, higher temperatures and phosphine ligands that are resistant to oxidation are often required.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile1002495
21-Bromo-2,6-dimethylbenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1404875
34-Bromotoluenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Na₂CO₃DMAc1301688

Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5-2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base.

  • Seal the tube and heat to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylbenzoates

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF65695
21-Bromo-2,6-dimethylbenzene1-HeptynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene801285
3Methyl 4-bromobenzoatePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80892

Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the base, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylbenzoates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[5] For sterically hindered substrates, the use of bulky biarylphosphine ligands is essential.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001298
21-Bromo-2,6-dimethylbenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102490
34-BromotolueneBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSToluene1001894

Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or another suitable biarylphosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, the ligand, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and quench with water.

  • Extract the aqueous layer, combine the organic layers, wash with brine, and dry.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_exec Reaction Execution cluster_workup Work-up & Purification r1 Combine Reactants: - this compound - Coupling Partner - Base r2 Add Catalyst System: - Palladium Source - Ligand (if applicable) - Co-catalyst (if applicable) r1->r2 r3 Add Anhydrous, Degassed Solvent r2->r3 r4 Establish Inert Atmosphere (e.g., Ar or N₂) r3->r4 e1 Heat to Reaction Temperature (e.g., 80-140 °C) r4->e1 e2 Stir Vigorously e1->e2 e3 Monitor Reaction Progress (TLC, LC-MS, GC-MS) e2->e3 w1 Cool to Room Temperature e3->w1 w2 Quench Reaction (e.g., add water or NH₄Cl(aq)) w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Wash Organic Layer (Water, Brine) w3->w4 w5 Dry Organic Layer (e.g., Na₂SO₄) w4->w5 w6 Concentrate in vacuo w5->w6 w7 Purify by Column Chromatography w6->w7

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex pd2_trans R-Pd(II)L₂-R' pd2_complex->pd2_trans pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination substrate R-Br substrate->pd2_complex Oxidative Addition partner R'-[M] partner->pd2_trans Transmetalation

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: Functionalization of the Ester Group in Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester functional group in Methyl 4-bromo-2,6-dimethylbenzoate, a versatile building block in organic synthesis. The protocols cover four primary transformations: hydrolysis, reduction, amidation, and transesterification. The steric hindrance provided by the ortho-dimethyl substitution influences the reactivity of the ester group, necessitating specific reaction conditions outlined herein.

I. Overview of Functionalization Reactions

The ester moiety of this compound can be converted into a variety of other functional groups, enabling its use in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The primary transformations are summarized below:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.

  • Reduction: Transformation of the ester to the primary alcohol, (4-bromo-2,6-dimethylphenyl)methanol.

  • Amidation: Direct conversion of the ester to the primary amide, 4-bromo-2,6-dimethylbenzamide.

  • Transesterification: Exchange of the methyl group of the ester with another alkyl group, for example, an ethyl group, to yield Ethyl 4-bromo-2,6-dimethylbenzoate.

II. Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the functionalization of this compound.

Table 1: Hydrolysis of this compound

ParameterValueReference
Reagents This compound, KOH[1]
Solvent Water[1]
Temperature 200-300 °C[1]
Reaction Time 30 minutes[1]
Product 4-bromo-2,6-dimethylbenzoic acid[1]
Yield Quantitative[1]

Table 2: Reduction of this compound

ParameterValueReference
Reagents This compound, LiAlH₄[2]
Solvent Diethyl ether or THF[2]
Temperature 0 °C to reflux[2]
Reaction Time 1-4 hours
Product (4-bromo-2,6-dimethylphenyl)methanol[3][4]
Yield > 90% (estimated based on similar reactions)[2]

Table 3: Direct Amidation of this compound

ParameterValueReference
Reagents This compound, Methanolic ammonia[5]
Method Continuous flow reactor[5]
Temperature 200 °C[5]
Pressure 50 bar[5]
Product 4-bromo-2,6-dimethylbenzamide
Yield High (substrate dependent)[5]

Table 4: Transesterification of this compound

ParameterValueReference
Reagents This compound, Ethanol, N-Heterocyclic Olefin (NHO) catalyst[6]
Solvent THF or CH₂Cl₂[6]
Temperature Room temperature[6]
Reaction Time Varies (monitored by TLC)[6]
Product Ethyl 4-bromo-2,6-dimethylbenzoate
Yield Good to high (substrate dependent)[6]

III. Experimental Protocols

A. Hydrolysis to 4-bromo-2,6-dimethylbenzoic acid

This protocol utilizes high-temperature water with a mild base to overcome the steric hindrance of the ester.[1]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • High-pressure reactor

Procedure:

  • Place this compound (1.0 eq) and a 2% aqueous solution of KOH into a high-pressure reactor.

  • Seal the reactor and heat to 250 °C for 30 minutes with stirring.

  • Cool the reactor to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a beaker and acidify to pH 2 with concentrated HCl.

  • The product, 4-bromo-2,6-dimethylbenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield the pure carboxylic acid.

hydrolysis_workflow start Start ester This compound start->ester reactor High-Pressure Reactor 250 °C, 30 min ester->reactor reagents 2% aq. KOH reagents->reactor acidify Acidify with HCl reactor->acidify precipitate Precipitation of 4-bromo-2,6-dimethylbenzoic acid acidify->precipitate filter Vacuum Filtration precipitate->filter product Product filter->product

Hydrolysis Workflow
B. Reduction to (4-bromo-2,6-dimethylphenyl)methanol

This protocol employs the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the ester to a primary alcohol.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous sodium sulfate solution.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2,6-dimethylphenyl)methanol.

reduction_workflow start Start ester This compound start->ester reaction Reaction 0 °C to Reflux ester->reaction reagents LiAlH₄ in Et₂O reagents->reaction quench Quench with aq. Na₂SO₄ reaction->quench filter Filtration quench->filter extract Work-up filter->extract product Product extract->product

Reduction Workflow
C. Direct Amidation to 4-bromo-2,6-dimethylbenzamide

This protocol describes a modern approach to amidation using a continuous flow system, which can be advantageous for safety and scalability.[5]

Materials:

  • This compound

  • Methanolic ammonia solution (e.g., 7N)

  • High-pressure, high-temperature continuous flow reactor

Procedure:

  • Prepare a solution of this compound in a suitable solvent compatible with the flow reactor system.

  • Set up the continuous flow reactor to the desired temperature (200 °C) and pressure (50 bar).

  • Pump the solution of the ester and the methanolic ammonia solution through the reactor at appropriate flow rates to achieve the desired residence time.

  • Collect the output from the reactor.

  • Remove the solvent under reduced pressure.

  • The crude product, 4-bromo-2,6-dimethylbenzamide, can be purified by crystallization or column chromatography.

amidation_workflow start Start ester This compound start->ester reactor Flow Reactor 200 °C, 50 bar ester->reactor reagents Methanolic NH₃ reagents->reactor collection Product Collection reactor->collection purification Purification collection->purification product Product purification->product

Amidation Workflow
D. Transesterification to Ethyl 4-bromo-2,6-dimethylbenzoate

This protocol utilizes a modern N-heterocyclic olefin (NHO) catalyst for a mild and efficient transesterification.[6]

Materials:

  • This compound

  • Anhydrous ethanol

  • N-Heterocyclic Olefin (NHO) catalyst (e.g., 1,3,4-trimethyl-2-methyleneimidazoline)

  • Anhydrous THF or CH₂Cl₂

  • Molecular sieves (4 Å)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous ethanol (5.0 eq), and activated 4 Å molecular sieves in anhydrous THF.

  • Add the NHO catalyst (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-bromo-2,6-dimethylbenzoate.

transesterification_workflow start Start ester This compound start->ester reaction Reaction at RT with Molecular Sieves ester->reaction reagents Ethanol, NHO catalyst reagents->reaction filter Filtration reaction->filter purification Column Chromatography filter->purification product Product purification->product

Transesterification Workflow

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, this compound, and the products of the described functionalization reactions.

logical_relationship start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction amidation Amidation start->amidation transesterification Transesterification start->transesterification acid 4-bromo-2,6-dimethylbenzoic acid hydrolysis->acid alcohol (4-bromo-2,6-dimethylphenyl)methanol reduction->alcohol amide 4-bromo-2,6-dimethylbenzamide amidation->amide ethyl_ester Ethyl 4-bromo-2,6-dimethylbenzoate transesterification->ethyl_ester

Functionalization Pathways

References

Application Notes and Protocols: Advanced Synthesis for Agrochemicals and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functional polymers for controlled-release agrochemicals and advanced materials such as biodegradable films. The methodologies outlined are designed to be reproducible and scalable for research and development purposes.

Section 1: Synthesis of Functional Polymers for Controlled-Release Herbicides

Application Note: The development of controlled-release herbicide formulations is crucial for minimizing environmental impact and improving crop protection efficiency. This protocol describes the synthesis of a copolymer hydrogel based on 2-hydroxyethyl methacrylate (HEMA) and itaconic acid (IA) for the controlled release of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The hydrophilic nature of the polymer allows for pH-dependent swelling and subsequent release of the herbicide.

Experimental Protocol: Synthesis of Poly(HEMA-co-IA) and Herbicide Conjugation

1. Synthesis of Poly(HEMA-co-IA) Copolymer:

  • Materials: 2-hydroxyethyl methacrylate (HEMA), itaconic acid (IA), ammonium persulfate (APS), deionized water, heptane.

  • Procedure:

    • Prepare a solution with the desired molar ratio of HEMA and IA in deionized water.

    • Add 0.5 mol% of ammonium persulfate (APS) as a radical initiator.

    • Purge the solution with nitrogen gas to remove dissolved oxygen.

    • Place the reaction mixture in a thermostated bath at 70°C and stir for 12 hours.

    • Precipitate the resulting polymer by adding heptane.

    • Dry the polymer under reduced pressure at 50°C to a constant weight. The yield should be approximately 85%.[1]

2. Grafting of 2,4-D onto Poly(HEMA-co-IA):

  • Materials: Poly(HEMA-co-IA) copolymer, 2,4-dichlorophenoxyacetic acid (2,4-D), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF).

  • Procedure:

    • Dissolve 200 mg of the Poly(HEMA-co-IA) copolymer and 200 mg of 2,4-D in 5 mL of DMF.[1]

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 24 hours to facilitate the esterification reaction.

    • Precipitate the resulting polymer-herbicide conjugate in a non-solvent like diethyl ether.

    • Wash the precipitate thoroughly to remove unreacted 2,4-D and by-products.

    • Dry the final product under vacuum.

Quantitative Data: Polymer Characterization and Herbicide Release
ParameterValueReference
Polymer Composition (HEMA:IA molar ratio) Varied (e.g., 3:1)[1]
Polymer Yield ~85%[1]
Herbicide Release at pH 10 (after 8 days) >90%[2]
Release Kinetics (Acidic conditions) First-order[1]
Release Kinetics (Basic conditions) Zero-order[1]
Molecular Weight (Mw) Dependent on synthesis conditions[3][4]
Polydispersity Index (PDI) Typically > 1.5 for free radical polymerization[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_conjugation Herbicide Conjugation s1 Dissolve HEMA and IA in water s2 Add APS initiator s1->s2 s3 Purge with Nitrogen s2->s3 s4 React at 70°C for 12h s3->s4 s5 Precipitate with Heptane s4->s5 s6 Dry polymer s5->s6 c1 Dissolve Polymer and 2,4-D in DMF s6->c1 Poly(HEMA-co-IA) c2 Add DCC and DMAP c1->c2 c3 Stir for 24h c2->c3 c4 Precipitate conjugate c3->c4 c5 Wash and Dry final product c4->c5

Synthesis and conjugation workflow.

Section 2: Synthesis of Advanced Materials for Agrochemical and Industrial Applications

This section covers the synthesis of two important classes of advanced materials: Metal-Organic Frameworks (MOFs) for pesticide delivery and biodegradable Polylactic Acid (PLA) films.

Metal-Organic Frameworks (MOFs) for Pesticide Delivery

Application Note: Metal-Organic Frameworks (MOFs) are highly porous materials with a large surface area, making them excellent candidates for the encapsulation and controlled release of pesticides. This protocol details the synthesis of UiO-66, a zirconium-based MOF, and ZIF-8, a zinc-based MOF, which have shown promise for these applications. The solvothermal method is employed for the synthesis of UiO-66, while a hydrothermal method is used for ZIF-8.

Experimental Protocol: Synthesis of UiO-66 (Solvothermal Method)
  • Materials: Zirconium tetrachloride (ZrCl₄), 1,4-benzenedicarboxylic acid (BDC), N,N-dimethylformamide (DMF), chloroform.

  • Procedure:

    • In a glass vial, dissolve 75 mg of zirconium tetrachloride oxide and 50 mg of 1,4-benzenedicarboxylic acid (BDC) in 5 mL of DMF.[6]

    • Add 1.25 g of benzoic acid as a modulator.[6]

    • Seal the vial and sonicate until all solids are completely dissolved.[6]

    • Place the vial in a preheated oven at 120-140°C for 24 hours.[6][7]

    • After cooling to room temperature, a white precipitate of UiO-66 will be formed.

    • Decant the supernatant and wash the solid product with fresh DMF three times to remove unreacted starting materials.

    • Wash the product with chloroform to remove residual DMF.[7]

    • Dry the final UiO-66 product in an oven at 60-70°C.[7]

Experimental Protocol: Synthesis of ZIF-8 (Hydrothermal Method)
  • Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2-methylimidazole (Hmim), deionized water, methanol.

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve 1.488 g of zinc nitrate hexahydrate in 40 mL of deionized water.[8]

      • Solution B: Dissolve 24.6 g of 2-methylimidazole in 160 mL of deionized water.[8]

    • Add Solution B to Solution A while stirring. The mixture will rapidly become milky.

    • Continue stirring at room temperature for 2 hours.[8]

    • Collect the white precipitate by centrifugation at 5000 rpm for 30 minutes.[8]

    • Wash the product three times with methanol.[8]

    • Dry the ZIF-8 powder in an oven at 60°C overnight.

Quantitative Data: MOF Characterization
ParameterUiO-66ZIF-8Reference
BET Surface Area ~1300 m²/gHigh[9]
Pore Volume HighHigh[10]
Particle Size 100-200 nmNanocrystalline[6][8]
Yield ~91%High[9]
Pesticide Loading Capacity (wt%) Up to 45% (for 2,4-D)Varies with pesticide[11]

Logical Diagram: MOF Synthesis and Application

MOF_Synthesis_Application cluster_synthesis MOF Synthesis cluster_application Application Metal_Salt Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂) Mixing Mixing Metal_Salt->Mixing Organic_Linker Organic Linker (e.g., BDC, 2-methylimidazole) Organic_Linker->Mixing Solvent Solvent (e.g., DMF, Water) Solvent->Mixing Solvothermal_Hydrothermal Solvothermal/ Hydrothermal Reaction Mixing->Solvothermal_Hydrothermal Heating MOF_Crystals MOF_Crystals Solvothermal_Hydrothermal->MOF_Crystals Crystallization Pesticide_Loading Pesticide Loading MOF_Crystals->Pesticide_Loading Controlled_Release Controlled Release Pesticide_Loading->Controlled_Release

MOF synthesis and application logic.

Biodegradable Polylactic Acid (PLA) Films

Application Note: Polylactic acid (PLA) is a biodegradable and biocompatible polyester derived from renewable resources like corn starch. It is a promising alternative to petroleum-based plastics for various applications, including agricultural films and packaging. This protocol describes the synthesis of PLA via polycondensation of lactic acid and the subsequent preparation of a biodegradable film using the solvent casting method.

Experimental Protocol: Synthesis and Film Preparation of PLA

1. Synthesis of PLA by Polycondensation:

  • Materials: Lactic acid, stannous octoate (catalyst), chloroform, methanol.

  • Procedure:

    • Heat lactic acid in a reaction vessel with continuous stirring.

    • Gradually increase the temperature to 120°C over 60 minutes to facilitate the removal of water and the formation of oligomers.[12]

    • Add 1 wt% of stannous octoate as a catalyst.[12]

    • Reduce the pressure to 100 mbar and continue the reaction at a higher temperature (160-200°C) for 48-72 hours to increase the molecular weight of the polymer.[12]

    • Dissolve the resulting polymer in chloroform and precipitate it in methanol to purify the PLA.[12]

    • Dry the purified PLA at 30°C for 24 hours.[12]

2. Preparation of PLA Film by Solvent Casting:

  • Materials: Synthesized PLA, chloroform, plasticizer (e.g., polyethylene glycol - PEG).

  • Procedure:

    • Dissolve the dried PLA in chloroform to form a viscous solution.

    • Add a suitable plasticizer, such as PEG, to improve the flexibility of the film.

    • Pour the solution into a petri dish or onto a flat glass surface.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood) to form a thin film.

    • Carefully peel the film from the surface once it is completely dry.[13]

Quantitative Data: PLA Characterization
ParameterValueReference
Glass Transition Temperature (Tg) 58.0 °C[13]
Melting Temperature (Tm) 151.7 °C[13]
Biodegradation (200 days in soil) 98% degradation[13]

Experimental Workflow Diagram

PLA_Workflow cluster_synthesis PLA Synthesis cluster_film Film Preparation s1 Heat Lactic Acid s2 Add Catalyst s1->s2 s3 Polycondensation under vacuum s2->s3 s4 Dissolve in Chloroform s3->s4 s5 Precipitate in Methanol s4->s5 s6 Dry PLA s5->s6 f1 Dissolve PLA in Chloroform s6->f1 Purified PLA f2 Add Plasticizer f1->f2 f3 Solvent Casting f2->f3 f4 Dry to form film f3->f4

PLA synthesis and film preparation workflow.

Section 3: Synthesis of Novel Fungicides

Application Note: The continuous evolution of fungal resistance necessitates the development of novel fungicides with different modes of action. This section details the synthesis of a novel hydrazide-containing L-perillaldehyde derivative that has shown significant antifungal activity. The synthetic strategy involves the modification of a natural product scaffold. Additionally, the mode of action of succinate dehydrogenase inhibitor (SDHI) fungicides is illustrated.

Experimental Protocol: Synthesis of a Hydrazide-Containing Fungicide
  • Materials: L-perillaldehyde, sodium chlorite, sodium dihydrogen phosphate, N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), phenylhydrazine hydrochloride, triethylamine, dichloromethane (DCM), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Synthesis of Intermediate B:

      • Prepare a solution of sodium chlorite in distilled water.

      • In a separate flask, mix L-perillaldehyde in DMSO and a solution of sodium dihydrogen phosphate in water.

      • Add the sodium chlorite solution dropwise to the L-perillaldehyde mixture at room temperature and stir overnight.[6]

      • Quench the reaction with a sodium hydroxide solution and extract the product with DCM.[6]

    • Synthesis of Target Compound:

      • Dissolve Intermediate B, EDCI, and DMAP in DCM.[6]

      • Add phenylhydrazine hydrochloride and triethylamine to the mixture.[6]

      • Stir the reaction at room temperature for 5 hours.[6]

      • Quench the reaction with water and extract the product with DCM.[6]

      • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the final product.[6]

Quantitative Data: Antifungal Activity
FungusEC₅₀ (µg/mL) of Compound C4EC₅₀ (µg/mL) of Carbendazim (Reference)Reference
Rhizoctonia solani0.2600.651[14]
Fusarium graminearum0.4800.804[14]
Sclerotinia sclerotiorum0.2400.520[14]
Valsa mali0.5120.898[14]

Signaling Pathway Diagram: Succinate Dehydrogenase Inhibition

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC transfers electrons to ATP_Production ATP Production ETC->ATP_Production drives SDHI_Fungicide SDHI Fungicide SDHI_Fungicide->SDH inhibits

Inhibition of the mitochondrial electron transport chain by an SDHI fungicide.

References

Application Notes and Protocols for the NMR Analysis of Methyl 4-bromo-2,6-dimethylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-bromo-2,6-dimethylbenzoate and its potential reaction products. This document outlines experimental protocols for sample preparation, NMR data acquisition, and provides reference data for the starting material and key reaction products. The protocols and data herein are intended to support research and development activities where this compound is used as a synthetic intermediate.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions and other transformations to construct more complex molecular architectures. Accurate and efficient analysis of its reaction mixtures is crucial for reaction monitoring, yield determination, and purity assessment of the resulting products. NMR spectroscopy is a primary analytical technique for these purposes, providing detailed structural information and quantitative data.

This document focuses on the practical application of ¹H and ¹³C NMR for the analysis of this compound and its derivatives.

Key Reaction Pathways

This compound can undergo several types of reactions, primarily targeting the aryl bromide moiety or the ester functional group. The diagram below illustrates two common reaction pathways: Suzuki-Miyaura coupling and hydrolysis.

ReactionPathways cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis start This compound suzuki_reagents ArB(OH)₂, Pd catalyst, Base start->suzuki_reagents hydrolysis_reagents H₂O, Acid/Base start->hydrolysis_reagents suzuki_product Methyl 4-aryl-2,6-dimethylbenzoate suzuki_reagents->suzuki_product hydrolysis_product 4-bromo-2,6-dimethylbenzoic acid hydrolysis_reagents->hydrolysis_product

Caption: Common reaction pathways for this compound.

Experimental Protocols

General NMR Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • Sample (e.g., reaction mixture, purified product)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Cotton wool or filter

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure an appropriate volume of a liquid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[1]

  • Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm.[1]

  • Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Quantitative NMR (qNMR) Protocol for Reaction Monitoring

Quantitative NMR can be used to determine the concentration of reactants and products in a reaction mixture. This protocol utilizes an internal standard.

Materials:

  • Reaction mixture

  • Deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) of known purity

  • NMR tube and cap

  • Microbalance

  • Volumetric flasks and pipettes

Procedure:

  • Internal Standard Selection: Choose an internal standard that has a simple NMR spectrum with at least one peak that is well-resolved from the signals of the analyte and other components in the mixture. The internal standard should also be chemically inert under the analysis conditions and soluble in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard.

    • Accurately weigh a specific amount of the reaction mixture.

    • Dissolve both in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. A D1 of 5 times the longest T1 value is recommended for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the internal standard and a characteristic signal of the analyte.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

NMR Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the starting material. Due to the steric hindrance from the two ortho-methyl groups, the free rotation of the ester group is restricted, which can influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25s2HH-3, H-5
~3.90s3H-OCH₃
~2.40s6H2,6-di-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~168C=O
~138C-2, C-6
~132C-3, C-5
~130C-1
~122C-4
~52-OCH₃
~212,6-di-CH₃

Note: The chemical shifts are predicted based on known substituent effects and data from structurally similar compounds. Actual experimental values may vary slightly.

Analysis of Reaction Products

Suzuki-Miyaura Coupling Product: Methyl 4-phenyl-2,6-dimethylbenzoate

The successful coupling of a phenyl group would result in the disappearance of the signal corresponding to the bromine-bearing carbon in the ¹³C NMR spectrum and the appearance of new signals for the introduced phenyl group.

Table 3: Predicted ¹H NMR Data for Methyl 4-phenyl-2,6-dimethylbenzoate (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.60-7.30m5HPhenyl-H
~7.15s2HH-3, H-5
~3.90s3H-OCH₃
~2.45s6H2,6-di-CH₃
Hydrolysis Product: 4-bromo-2,6-dimethylbenzoic acid

Hydrolysis of the methyl ester will result in the disappearance of the methoxy signal in both ¹H and ¹³C NMR spectra and a downfield shift of the carboxylic acid proton, which is often broad and may exchange with trace water in the solvent.

Table 4: Predicted ¹H NMR Data for 4-bromo-2,6-dimethylbenzoic acid (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 (broad)s1H-COOH
~7.35s2HH-3, H-5
~2.35s6H2,6-di-CH₃

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a reaction mixture.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep_steps 1. Obtain Reaction Aliquot 2. Add Deuterated Solvent 3. Add Internal Standard (for qNMR) 4. Transfer to NMR Tube acq_steps 1. Insert Sample into Spectrometer 2. Lock and Shim 3. Acquire ¹H and ¹³C Spectra prep_steps->acq_steps proc_steps 1. Fourier Transform 2. Phase and Baseline Correction 3. Peak Picking and Integration 4. Structural Assignment 5. Quantitative Analysis acq_steps->proc_steps report_steps 1. Tabulate Data 2. Interpret Spectra 3. Determine Reaction Conversion/Yield proc_steps->report_steps

Caption: General workflow for NMR analysis of a reaction mixture.

Troubleshooting

  • Broad Peaks: May be caused by paramagnetic impurities, sample aggregation, or chemical exchange. Filtering the sample and ensuring complete dissolution can help.

  • Poor Signal-to-Noise: Increase the number of scans or the sample concentration.

  • Phasing Issues: Careful manual phasing is required for accurate integration.

  • Baseline Distortion: Apply baseline correction algorithms to ensure accurate integration, especially for broad signals.

By following these protocols and utilizing the provided reference data, researchers can effectively employ NMR spectroscopy for the detailed analysis of reactions involving this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex chemical structures. Its bromine substituent makes it an ideal substrate for cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the formation of carbon-carbon bonds. The ester functionality allows for further chemical transformations, including conversion to amides or the parent carboxylic acid. The dimethyl substitution pattern can impart specific steric and electronic properties to the final products, influencing their biological activity and reactivity.

This document provides detailed protocols for a two-step, large-scale synthesis of this compound, commencing from 5-bromo-2-iodo-1,3-dimethylbenzene. The synthesis involves the formation of a Grignard reagent followed by carboxylation to yield 4-bromo-2,6-dimethylbenzoic acid, which is subsequently esterified to the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 4-bromo-2,6-dimethylbenzoic acid via a Grignard reaction. The second step is the Fischer esterification of the synthesized carboxylic acid to the desired methyl ester.

Synthesis_Workflow Start 5-Bromo-2-iodo-1,3-dimethylbenzene Grignard_Formation Grignard Reaction (Isopropylmagnesium chloride) Start->Grignard_Formation Step 1 Carboxylation Carboxylation (Carbon Dioxide) Grignard_Formation->Carboxylation Acid_Workup Acidic Workup (HCl) Carboxylation->Acid_Workup Intermediate 4-Bromo-2,6-dimethylbenzoic acid Acid_Workup->Intermediate Esterification Fischer Esterification (Methanol, Sulfuric Acid) Intermediate->Esterification Step 2 Final_Product This compound Esterification->Final_Product

Figure 1: Two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid

This protocol is adapted from a similar synthesis of 4-bromo-2,6-dimethylbenzoic acid.[1]

Materials:

ReagentMolecular WeightQuantity (Molar Eq.)
5-Bromo-2-iodo-1,3-dimethylbenzene324.93 g/mol 1.0
Isopropylmagnesium chloride (in MTBE)102.87 g/mol 2.0
Methyl tert-butyl ether (MTBE)88.15 g/mol -
Carbon dioxide (gas)44.01 g/mol Excess
2N Hydrochloric acid36.46 g/mol -
1M Sodium hydroxide40.00 g/mol -
Heptane100.21 g/mol -
Water18.02 g/mol -

Procedure:

  • Grignard Reagent Formation:

    • In a suitable reactor, pre-cool a solution of isopropylmagnesium chloride (2.0 mole equivalents) in methyl tert-butyl ether (2.0 relative volumes) to below 0 °C.

    • Dissolve 5-bromo-2-iodo-1,3-dimethylbenzene (1.0 mole equivalent) in methyl tert-butyl ether (6.0 relative volumes).

    • Slowly add the solution of 5-bromo-2-iodo-1,3-dimethylbenzene to the pre-cooled isopropylmagnesium chloride solution, maintaining the temperature below 0 °C.

  • Carboxylation:

    • While maintaining a low temperature, pass carbon dioxide gas through the reaction mixture until the reaction is complete (monitor by TLC or other suitable methods).

  • Workup and Isolation:

    • Quench the reaction by adding 2N aqueous hydrochloric acid (4 relative volumes).

    • Separate the organic and aqueous phases. Discard the aqueous phase.

    • Extract the organic phase with 1M aqueous sodium hydroxide solution (6.5 relative volumes).

    • Wash the resulting aqueous phase with methyl tert-butyl ether (4 relative volumes).

    • Acidify the aqueous phase by adding 2N aqueous hydrochloric acid (4.5 relative volumes) to precipitate the product.

    • Collect the precipitate by filtration, wash sequentially with water and heptane.

    • Dry the solid to yield 4-bromo-2,6-dimethylbenzoic acid as a white crystalline solid.[1] The expected yield is approximately 85%.[1]

Step 2: Synthesis of this compound

This protocol is based on standard Fischer esterification procedures for similar substrates.[2][3]

Materials:

ReagentMolecular WeightQuantity (Molar Eq.)
4-Bromo-2,6-dimethylbenzoic acid229.08 g/mol 1.0
Methanol32.04 g/mol Excess (solvent)
Concentrated Sulfuric Acid98.08 g/mol Catalytic amount
Ethyl acetate88.11 g/mol -
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium Sulfate142.04 g/mol -

Procedure:

  • Esterification:

    • To a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) in methanol (used as the solvent), slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

CompoundStarting MaterialKey ReagentsReaction TimeTypical YieldPurity
4-Bromo-2,6-dimethylbenzoic acid5-Bromo-2-iodo-1,3-dimethylbenzeneIsopropylmagnesium chloride, Carbon dioxide-~85%[1]Crystalline solid after precipitation
This compound4-Bromo-2,6-dimethylbenzoic acidMethanol, Sulfuric acid4-6 hours>90% (typical for Fischer esterification)High after purification

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

logical_flow cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Esterification A1 5-Bromo-2-iodo-1,3-dimethylbenzene P1 Grignard Formation & Carboxylation A1->P1 B1 4-Bromo-2,6-dimethylbenzoic acid P1->B1 B1_cont 4-Bromo-2,6-dimethylbenzoic acid P2 Fischer Esterification C1 This compound P2->C1 B1_cont->P2

Figure 2: Logical flow of the synthesis highlighting key transformations.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Isopropylmagnesium chloride is corrosive and can cause severe skin burns and eye damage.

  • Concentrated sulfuric acid is a strong acid and oxidizing agent. It can cause severe burns.

  • Methyl tert-butyl ether (MTBE) is a flammable liquid and an irritant.

  • Methanol is flammable and toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 4-bromo-2,6-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 4-bromo-2,6-dimethylbenzoic acid and methanol?

A1: The most probable impurities include unreacted 4-bromo-2,6-dimethylbenzoic acid, residual methanol, and byproducts from the esterification reaction. If N-Bromosuccinimide (NBS) was used in a preceding bromination step, unreacted NBS or its byproduct, succinimide, may also be present.

Q2: My purified product shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual starting materials or byproducts can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: After aqueous work-up, I am struggling to remove all the water from my product. What should I do?

A3: Ensure you are using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and allowing sufficient time for the drying process. If water persists, co-evaporation with a high-boiling point azeotrope-forming solvent like toluene using a rotary evaporator can be effective.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low recovery after recrystallization The chosen solvent or solvent system is too effective at dissolving the compound, even at low temperatures.- Test a range of solvents with varying polarities. A good solvent will dissolve the compound when hot but have low solubility when cold.- Consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
Oiling out during recrystallization The cooling process is too rapid, or the solution is too concentrated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Co-elution of impurities during column chromatography The polarity of the eluent is too high, causing impurities to travel with the product.- Decrease the polarity of the mobile phase. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-5%).- Use a shallow gradient elution, gradually increasing the polarity, to improve separation.
Streaking on the TLC plate The sample is too concentrated, or there are highly polar impurities (e.g., residual acid).- Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid to the eluent system to suppress the ionization of acidic impurities, which can reduce streaking.
Product degradation on silica gel The compound may be sensitive to the acidic nature of the silica gel.- Consider using neutral or basic alumina as the stationary phase.- Minimize the time the compound is on the column by working efficiently.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

This method is effective for separating the target compound from closely related impurities.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good system will show clear separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Application Stationary Phase Mobile Phase (Eluent) Comments
TLC Analysis Silica Gel 60 F₂₅₄Hexanes / Ethyl Acetate (95:5 to 80:20 v/v)Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.
Column Chromatography Silica Gel (230-400 mesh)Gradient of 0% to 10% Ethyl Acetate in HexanesA shallow gradient is often effective for separating closely related impurities.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Impure PurityAnalysis->ColumnChromatography Impure PureProduct Pure this compound PurityAnalysis->PureProduct Purity > 98% TroubleshootingLogic start Purification Issue low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out co_elution Co-elution? start->co_elution optimize_solvent Optimize Recrystallization Solvent low_recovery->optimize_solvent Yes slow_cooling Slower Cooling / Add Seed Crystal oiling_out->slow_cooling Yes adjust_eluent Decrease Eluent Polarity co_elution->adjust_eluent Yes

common side reactions in the synthesis of Methyl 4-bromo-2,6-diMethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-bromo-2,6-dimethylbenzoic acid is extremely slow or appears to have failed. What is the likely cause?

A1: The primary reason for a sluggish or unsuccessful Fischer esterification of 4-bromo-2,6-dimethylbenzoic acid is significant steric hindrance. The two methyl groups in the ortho positions (2 and 6) to the carboxylic acid group physically block the approach of the methanol molecule to the carbonyl carbon. This steric hindrance dramatically increases the activation energy of the reaction, making standard Fischer esterification conditions ineffective.

Q2: What are the most common impurities or side products I should expect in my crude product?

A2: Due to the challenges of the reaction, the most common impurity is unreacted 4-bromo-2,6-dimethylbenzoic acid. Other potential side products, though generally less common, include:

  • Dimethyl ether: Formed from the dehydration of two methanol molecules under strong acid catalysis and heat.

  • Hydrolysis product: During the workup, if the ester is exposed to aqueous acidic or basic conditions for a prolonged period, it can hydrolyze back to the starting carboxylic acid.

Q3: How can I drive the Fischer esterification to completion despite the steric hindrance?

A3: To favor the formation of the ester, you can employ Le Chatelier's principle. This can be achieved by:

  • Using a large excess of methanol, which also serves as the solvent.

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus.

However, even with these measures, the reaction may still not go to completion due to the severe steric hindrance.

Q4: Are there alternative methods to synthesize this compound if Fischer esterification is not working?

A4: Yes, for sterically hindered carboxylic acids, alternative esterification methods are often more effective:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature. It is a milder and often more efficient method for esterifying sterically hindered acids.

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol to form the ester. This is a highly effective method for hindered substrates.

Q5: During the workup, my product seems to be reverting to the starting material. How can I prevent this?

A5: This is likely due to the hydrolysis of the ester. To prevent this:

  • Minimize the contact time of your product with aqueous acid or base.

  • Ensure that any neutralization steps are performed quickly and at low temperatures.

  • Thoroughly dry the organic extracts before solvent removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product formation Steric Hindrance: The 2,6-dimethyl substitution is severely hindering the Fischer esterification.- Switch to a more suitable method for hindered acids like Steglich esterification or conversion to the acyl chloride. - If continuing with Fischer esterification, use a large excess of methanol and remove water with a Dean-Stark trap. Note that yields may still be low.
Presence of a significant amount of starting material in the crude product Incomplete Reaction: The reaction has not gone to completion due to steric hindrance and equilibrium limitations.- Increase the reaction time. - Purify the product from the unreacted starting material using column chromatography or recrystallization. The recovered starting material can be reused. - Consider alternative, more efficient esterification methods for subsequent batches.
Product decomposes or hydrolyzes during workup Unstable under workup conditions: The ester is sensitive to prolonged exposure to aqueous acid or base.- Perform aqueous washes quickly and with cold solutions. - Avoid strong acids or bases during the workup if possible. - Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Formation of an unknown byproduct Side reactions: This could be due to impurities in the starting materials or alcohol, or side reactions of the alcohol (e.g., ether formation).- Analyze the byproduct by NMR, GC-MS, or LC-MS to identify its structure. - Ensure the purity of your starting materials and solvents. - If dimethyl ether is suspected, consider using a lower reaction temperature or a different acid catalyst.

Experimental Protocols

Fischer Esterification of 4-bromo-2,6-dimethylbenzoic acid

This protocol is a starting point and may require optimization for higher yields due to the sterically hindered nature of the substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid). Stir the mixture until the acid is dissolved.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Caution: Perform the bicarbonate wash carefully as CO₂ evolution can cause pressure buildup.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired ester from unreacted carboxylic acid.

Visual Troubleshooting Guide

Troubleshooting_Methyl_4_bromo_2_6_diMethylbenzoate_Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete low_yield Low Yield of Product? incomplete->low_yield Yes workup Proceed to Workup incomplete->workup No increase_time Increase Reaction Time / Use Dean-Stark low_yield->increase_time No, but slow alt_method Consider Alternative Methods: - Steglich Esterification - Acyl Chloride Formation low_yield->alt_method Yes hydrolysis Product Hydrolysis during Workup? workup->hydrolysis purification Purify Crude Product hydrolysis->purification No optimize_workup Optimize Workup: - Use cold washes - Minimize time with aqueous layers - Thoroughly dry organic phase hydrolysis->optimize_workup Yes recycle_sm Recycle Unreacted Starting Material purification->recycle_sm end Obtain Pure Product increase_time->check_reaction alt_method->end optimize_workup->purification recycle_sm->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki coupling of Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered substrate presents unique challenges, and this guide offers structured solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups ortho to the bromine atom impede the crucial steps of the catalytic cycle:

  • Oxidative Addition: The bulky methyl groups hinder the approach of the palladium catalyst to the carbon-bromine bond, slowing down this initial step.[1]

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed, is also sterically congested around the palladium center, making it difficult for the coupling partners to come together.[1]

This steric hindrance often leads to low reaction yields and slow reaction rates.[2]

Q2: What are the most common side reactions to be aware of?

A2: Besides low yield of the desired product, several side reactions can occur:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid or ester coupling partner, especially under harsh basic conditions.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur, leading to undesired byproducts.

  • Dehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom.

Q3: My reaction is not proceeding or is giving very low yields. What are the first things I should check?

A3: For low or no conversion, systematically evaluate the following:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[3]

  • Reagent Quality: Verify the purity and dryness of your solvent, base, and boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[4] Consider switching to a more appropriate catalyst/ligand system (see Troubleshooting Guide below).

  • Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[4]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is the most common issue when working with sterically hindered substrates like this compound.

start Low/No Yield catalyst Evaluate Catalyst/Ligand start->catalyst Most critical factor base_solvent Re-evaluate Base/Solvent catalyst->base_solvent If yield is still low success Improved Yield catalyst->success Significant improvement temperature Increase Temperature base_solvent->temperature If still no improvement base_solvent->success Significant improvement boron Check Boron Reagent temperature->boron Final check temperature->success Significant improvement boron->success Significant improvement start Protodeboronation Observed base Use Milder Base start->base boron_reagent Switch to Boronic Ester base->boron_reagent If still an issue success Reduced Side Reaction base->success Improvement conditions Milder Reaction Conditions boron_reagent->conditions Further optimization boron_reagent->success Improvement conditions->success Improvement setup 1. Assemble Reaction - Aryl Bromide - Boronic Acid - Base degas 2. Degas Solvent & Purge with Inert Gas setup->degas add_catalyst 3. Add Catalyst/Ligand & Degassed Solvent degas->add_catalyst heat 4. Heat Reaction (e.g., 100 °C) add_catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup Upon completion purify 7. Purify Product (Column Chromatography) workup->purify

References

challenges in the scale-up of Methyl 4-bromo-2,6-diMethylbenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 4-bromo-2,6-dimethylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, focusing on the two primary synthetic steps: the esterification of 4-bromo-2,6-dimethylbenzoic acid and the bromination of 2,6-dimethylbenzoic acid.

Esterification of 4-Bromo-2,6-dimethylbenzoic Acid

The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can present challenges during esterification.

Issue 1: Low or No Conversion to the Methyl Ester

  • Possible Cause: Insufficient reaction time or temperature to overcome the steric hindrance.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, reactions may require extended reflux times, potentially 12-24 hours.[1]

    • Increase Reaction Temperature: Ensure the reaction is maintained at a steady reflux.

    • Choice of Catalyst: A strong acid catalyst like concentrated sulfuric acid is typically used. Ensure a sufficient catalytic amount is present.[1]

    • Alternative Esterification Method: For substrates sensitive to strong acids and high temperatures, consider a milder method like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[1]

Issue 2: Incomplete Reaction and Difficulty in Purification

  • Possible Cause: The Fischer-Speier esterification is an equilibrium reaction. The presence of water, a byproduct, can inhibit the reaction from going to completion.

  • Troubleshooting Steps:

    • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product.[1]

    • Water Removal: On a larger scale, consider azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.

    • Purification Strategy: Unreacted carboxylic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution.[2] The desired ester can then be purified by column chromatography.[2][3]

Bromination of 2,6-Dimethylbenzoic Acid Methyl Ester

The bromination step can be prone to side reactions, impacting yield and purity.

Issue 1: Formation of Multiple Brominated Byproducts

  • Possible Cause: Over-bromination of the aromatic ring or benzylic positions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide or bromine).

    • Reaction Conditions: The choice of solvent and reaction temperature can influence selectivity. Photochemical bromination at lower temperatures may offer better control and reduce the formation of side products like lactones that can arise from the nucleophilic attack of the carboxylic acid on a benzylic bromide intermediate.[4]

Issue 2: Presence of Impurities after Work-up

  • Possible Cause: Incomplete reaction or formation of side products that are carried through the initial purification steps.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the reaction mixture is thoroughly washed to remove unreacted reagents and acidic byproducts.

    • Recrystallization: The crude product may be purified by recrystallization from a suitable solvent to remove minor impurities.

    • Chromatography: For high purity, column chromatography is an effective method for separating the desired product from closely related impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges during scale-up are managing the sterically hindered esterification reaction to ensure complete conversion and controlling the selectivity of the bromination step to minimize the formation of impurities. Heat management during bromination and efficient removal of byproducts during work-up and purification are also critical considerations at a larger scale.

Q2: Which esterification method is more suitable for large-scale synthesis?

A2: For large-scale production, the Fischer-Speier esterification is often more cost-effective due to the use of inexpensive reagents (sulfuric acid and methanol). However, the long reaction times and the need for efficient water removal can be drawbacks. The Steglich esterification, while milder and often higher yielding on a lab scale, uses more expensive reagents (DCC and DMAP), and the dicyclohexylurea byproduct can complicate purification on a large scale.[1]

Q3: How can I monitor the progress of the esterification and bromination reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reactions.[5] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the expected side products in the bromination of 2,6-dimethylbenzoic acid derivatives?

A4: Potential side products include di- or tri-brominated aromatic compounds and benzylic bromination products. In some cases, intramolecular cyclization can lead to the formation of lactones if a benzylic position is brominated.[4]

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Methanol (large excess, as solvent)[1]Methanol (1.5 - 2.0 equivalents)[1]
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)[1]DCC (1.1 eq.), DMAP (0.1-0.2 eq.)[1]
Solvent Methanol[1]Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Temperature Reflux (approx. 65 °C)[1]0 °C to Room Temperature[1]
Reaction Time 12 - 24 hours[1]2 - 6 hours[1]
Typical Yield 60 - 80%[1]85 - 95%[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-Bromo-2,6-dimethylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).[1]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[1]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by column chromatography on silica gel.[2]

Protocol 2: Bromination of Methyl 2,6-dimethylbenzoate

Note: This is a general procedure; specific conditions may need optimization.

  • Reaction Setup: Dissolve methyl 2,6-dimethylbenzoate in a suitable solvent (e.g., carbon tetrachloride or a non-polar alternative) in a reaction vessel equipped with a reflux condenser and a light source (if photochemical initiation is used).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO).[6]

  • Reaction: Heat the mixture to reflux or irradiate with a suitable lamp at a controlled temperature. Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_esterification Step 1: Esterification 4-bromo-2,6-dimethylbenzoic_acid 4-Bromo-2,6-dimethylbenzoic Acid Esterification_Reaction Fischer-Speier Esterification 4-bromo-2,6-dimethylbenzoic_acid->Esterification_Reaction Methanol_H2SO4 Methanol / H₂SO₄ (cat.) Methanol_H2SO4->Esterification_Reaction Crude_Ester Crude this compound Esterification_Reaction->Crude_Ester Purification_1 Work-up & Purification Crude_Ester->Purification_1 Product_Ester This compound Purification_1->Product_Ester

Caption: Synthetic workflow for this compound production.

TroubleshootingTree Start Low Yield in Esterification Check_Time_Temp Extended reaction time and ensured reflux? Start->Check_Time_Temp Check_Water Used excess methanol or azeotropic water removal? Check_Time_Temp->Check_Water Yes Failure Still Low Yield Check_Time_Temp->Failure No Consider_Steglich Consider Steglich esterification Check_Water->Consider_Steglich No Success Yield Improved Check_Water->Success Yes Consider_Steglich->Success

Caption: Troubleshooting decision tree for low yield in esterification.

References

Technical Support Center: Purification of Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-bromo-2,6-dimethylbenzoate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification process.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions.

Q1: After the synthesis of this compound, what are the most likely impurities?

A1: Based on a typical synthesis route involving the bromination of 2,6-dimethylbenzoic acid followed by Fischer esterification, the most common impurities include:

  • Unreacted Starting Materials: 2,6-dimethylbenzoic acid and 4-bromo-2,6-dimethylbenzoic acid.

  • Byproducts of Incomplete Bromination: Residual 2,6-dimethylbenzoic acid that was not brominated.

  • Over-brominated Species: Dibrominated derivatives of 2,6-dimethylbenzoic acid or its methyl ester.

  • Hydrolysis Product: 4-bromo-2,6-dimethylbenzoic acid, which can form if the methyl ester is exposed to acidic or basic conditions during workup or purification.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification step.

Q2: My crude product is a brownish oil, but the pure compound should be a solid. What is causing this?

A2: The presence of impurities often lowers the melting point of a compound, resulting in an oily or waxy appearance. The brownish color is likely due to residual reagents or byproducts from the bromination step. Purification via column chromatography followed by recrystallization is recommended to remove these impurities and obtain a crystalline solid.

Q3: I am having difficulty removing the unreacted 4-bromo-2,6-dimethylbenzoic acid from my product. What is the best approach?

A3: The starting carboxylic acid is significantly more polar than the desired methyl ester. This difference in polarity can be exploited for separation.

  • Acid-Base Extraction: Before column chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.

  • Column Chromatography: If residual acid remains, it will have a much lower Rf value on a silica gel TLC plate compared to the product. A well-chosen eluent system will allow for clear separation.

Q4: During column chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?

A4: Co-elution suggests that the impurity has a similar polarity to your product. To improve separation:

  • Optimize the Eluent System: Test different solvent systems using Thin Layer Chromatography (TLC). A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) will generally increase the separation between compounds.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.

  • Employ Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.

Q5: My recrystallization attempt resulted in a low yield. What are the possible reasons?

A5: Low recovery after recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce the recovery of the purified crystals.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

The following tables summarize typical parameters for the purification of this compound and related compounds.

Table 1: Thin Layer Chromatography (TLC) Data for Related Compounds

CompoundStationary PhaseMobile Phase (v/v)Typical Rf Value
Methyl 4-bromo-2-hydroxybenzoateSilica GelHeptane:Ethyl Acetate (90:10)0.38[1]
Methyl 3-nitrobenzoateSilica GelHexane:Ethyl Acetate (8:2)0.35[2]
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoateSilica GelEthyl Acetate:Hexanes (30:70)Not specified[3]

Table 2: Column Chromatography Parameters for Aromatic Esters

CompoundStationary PhaseEluent System (v/v)Outcome
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoateSilica Gel30% Ethyl Acetate in HexanesSuccessful purification[3]
Methyl 4-bromo-2-hydroxybenzoateSilica GelHeptane:Ethyl Acetate (90:10)Yielded colorless needles (93%)[1]
Methyl 4-bromo-3-fluorobenzoateSilica GelHexanes:Ethyl Acetate (6:1)Yielded a white solid (70%)[4]

Table 3: Recrystallization Solvents for Aromatic Compounds

Compound TypeRecommended Solvent Systems
Substituted Methyl BenzoatesEthyl Acetate/Hexanes[5], Methanol[2]
Aromatic Carboxylic AcidsWater, Benzene

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the TLC Eluent System:

  • Prepare several eluent systems with varying polarities, for example, 5%, 10%, and 20% ethyl acetate in hexanes.
  • Run TLC plates of the crude material in each system to determine the optimal eluent for separation. The ideal system should give the product an Rf value of approximately 0.2-0.4, with good separation from impurities.

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material.
  • Prepare a slurry of silica gel in the least polar eluent system to be used.
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
  • Carefully load the sample onto the top of the silica gel bed using a pipette.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen eluent system.
  • Collect fractions in test tubes or vials.
  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Isolation of the Purified Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or a mixture such as ethyl acetate/hexanes).
  • A suitable solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC Analysis crude_product->tlc recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy pure_product->nmr mp Melting Point pure_product->mp

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Impure? co_elution Co-elution of Impurities? start->co_elution Yes low_yield Low Yield? start->low_yield Yes oiling_out Oiling Out? start->oiling_out Yes optimize_eluent Optimize Eluent System co_elution->optimize_eluent Yes change_stationary_phase Change Stationary Phase optimize_eluent->change_stationary_phase end_node Pure Product change_stationary_phase->end_node check_solvent Check Solvent Choice & Volume low_yield->check_solvent Yes slow_cooling Ensure Slow Cooling check_solvent->slow_cooling slow_cooling->end_node reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->end_node

Caption: Troubleshooting decision tree for the purification of this compound.

References

stability issues with Methyl 4-bromo-2,6-diMethylbenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-bromo-2,6-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and optimize reaction conditions involving this sterically hindered aryl halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the steric hindrance provided by the two ortho-methyl groups. This steric shield makes the ester carbonyl less accessible and can influence the reactivity of the C-Br bond. Key potential issues include:

  • Resistance to Hydrolysis: Under standard laboratory conditions, the ester group is resistant to both acidic and basic hydrolysis due to steric hindrance. However, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases) can lead to slow decomposition.

  • Challenges in Cross-Coupling Reactions: The steric bulk can impede the oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, potentially leading to low yields or requiring specialized catalysts and ligands.

  • Potential for Side Reactions: Under certain conditions, side reactions such as dehalogenation or reactions involving the benzylic protons of the methyl groups may occur.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with this substrate are common due to its sterically hindered nature. The primary causes include:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to access the C-Br bond due to the flanking methyl groups.

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine may not be bulky or electron-rich enough to facilitate the reaction.

  • Catalyst Deactivation: The catalyst may decompose at the higher temperatures often required for coupling hindered substrates.

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, especially under basic conditions.

Q3: Can the methyl ester group be hydrolyzed? What conditions should I be aware of?

A3: While resistant to hydrolysis under mild conditions, the ester can be cleaved under more forcing conditions. Studies on similarly hindered esters, like methyl 2,4,6-trimethylbenzoate, have shown that hydrolysis can be achieved at high temperatures (200-300 °C) in water or dilute alkaline solutions.[1][2] Under strongly acidic conditions, a change in mechanism from the typical AAc2 to an AAc1 pathway may occur, which could also lead to hydrolysis.[3]

Q4: Are there any known side reactions involving the methyl groups?

A4: Under radical conditions, such as those used in benzylic bromination (e.g., using N-bromosuccinimide with a radical initiator), it is possible to get bromination at one of the benzylic positions.[4] This is a potential pathway for instability or undesired side products if radical initiators or high temperatures are used in the presence of a bromine source.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • The starting material, this compound, remains largely unreacted.

  • Formation of debrominated byproduct (methyl 2,6-dimethylbenzoate).

  • Formation of homocoupled product from the boronic acid/ester.

Troubleshooting Workflow:

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Inactive Catalyst? Use fresh Pd source. check_catalyst->catalyst_inactive ligand_choice Inappropriate Ligand? Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->ligand_choice temp_issue Temperature Too Low/High? Optimize temperature (e.g., 80-120 °C). check_conditions->temp_issue base_issue Base Too Weak/Strong? Try alternative bases (e.g., K3PO4, Cs2CO3). check_conditions->base_issue boronic_acid_decomp Boronic Acid Decomposition? (Protodeboronation) Use fresh boronic acid/ester. check_reagents->boronic_acid_decomp solution Improved Yield catalyst_inactive->solution ligand_choice->solution temp_issue->solution base_issue->solution boronic_acid_decomp->solution

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Corrective Actions:

  • Catalyst and Ligand: For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more robust catalyst systems.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[5]

    • Recommended Pre-catalysts: Consider using air-stable palladium pre-catalysts that incorporate these bulky ligands (e.g., XPhos-Pd-G3).

  • Base and Solvent: The choice of base and solvent is critical to prevent side reactions.

    • Bases: Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu to minimize protodeboronation of the boronic acid partner.

    • Solvents: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or THF are recommended. The presence of water can sometimes be beneficial but should be carefully controlled.

  • Temperature: Higher temperatures are often required, but excessive heat can lead to catalyst decomposition. An optimal range is typically between 80-120 °C.

Issue 2: Hydrolysis of the Methyl Ester

Symptoms:

  • Presence of 4-bromo-2,6-dimethylbenzoic acid in the product mixture.

  • Inconsistent results when using aqueous basic or acidic workups at elevated temperatures.

Troubleshooting Workflow:

troubleshooting_hydrolysis start Ester Hydrolysis Observed check_conditions Review Reaction and Workup Conditions start->check_conditions high_temp High Temperature with H2O/Acid/Base? check_conditions->high_temp strong_base Use of Strong Aqueous Base? check_conditions->strong_base strong_acid Use of Strong Aqueous Acid? check_conditions->strong_acid solution_temp Lower reaction/workup temperature. high_temp->solution_temp solution_base Use non-aqueous base or milder aqueous base at low temperature. strong_base->solution_base solution_acid Use non-aqueous acid or perform acid wash at low temperature. strong_acid->solution_acid end Ester Group Intact solution_temp->end solution_base->end solution_acid->end

Caption: Troubleshooting workflow for ester hydrolysis.

Corrective Actions:

  • Reaction Conditions: Avoid prolonged heating in the presence of strong aqueous acids or bases. If basic conditions are required for a reaction (e.g., Suzuki coupling), use anhydrous conditions where possible.

  • Workup: Perform aqueous washes at low temperatures (e.g., 0-5 °C) and minimize contact time with acidic or basic solutions. If an acidic or basic extraction is necessary, use dilute solutions and work quickly.

Data Presentation

The following tables present hypothetical but realistic data to illustrate the effect of various parameters on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Table 1: Effect of Ligand on Reaction Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10024< 10
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1001885
3Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane1001892
4Pd(OAc)₂RuPhosCs₂CO₃Toluene1101695

Table 2: Effect of Base and Solvent on Reaction Yield

EntryCatalyst SystemBase (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/XPhosNaOHToluene/H₂O1001845 (high protodeboronation)
2Pd(OAc)₂/XPhosK₂CO₃1,4-Dioxane/H₂O1001878
3Pd(OAc)₂/XPhosK₃PO₄1,4-Dioxane1001892
4Pd(OAc)₂/XPhosCs₂CO₃Toluene1101691

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Combine solids: - this compound - Arylboronic acid - K3PO4 - Pd(OAc)2/XPhos setup2 Evacuate and backfill flask with inert gas (3x) setup3 Add anhydrous, degassed 1,4-dioxane via syringe reaction1 Heat to 100 °C with vigorous stirring setup3->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS workup1 Cool to room temperature and filter through Celite reaction2->workup1 workup2 Concentrate filtrate under reduced pressure workup3 Purify by flash column chromatography product product workup3->product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

References

Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 4-bromo-2,6-dimethylbenzoate. Due to the sterically hindered nature of this substrate, researchers may encounter challenges in achieving desired reactivity and yields. This guide is designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Reactions with this compound are often challenging due to steric hindrance. The two methyl groups ortho to the bromine atom impede the approach of the catalyst to the C-Br bond, which is a critical step in many cross-coupling reactions. This can lead to slow or incomplete oxidative addition, a key step in the catalytic cycle of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the bulky substituents can also hinder the final reductive elimination step, which forms the desired product.

Q2: What are the most common side reactions to look out for?

A2: Several side reactions can compete with your desired transformation:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of Methyl 2,6-dimethylbenzoate. This can be promoted by certain catalysts, bases, or impurities.

  • Homocoupling: Two molecules of your starting material or the coupling partner react with each other. This is often observed when the catalytic cycle is slow or inefficient.

  • Protodeboronation (in Suzuki reactions): If you are using a boronic acid, it can react with residual water or other protic sources to be replaced by a hydrogen atom, effectively destroying your nucleophile.

Q3: How can I improve the success rate of my reactions with this substrate?

A3: To overcome the challenges posed by this sterically hindered substrate, consider the following general strategies:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote both oxidative addition and reductive elimination.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier. However, be mindful that harsh conditions can also lead to catalyst decomposition and side reactions.

  • Choice of Base: The base plays a crucial role. For Suzuki reactions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be more effective than strong bases in preventing side reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the steric hindrance in this compound makes this a challenging transformation.

Problem: Low to no product formation.

Possible Cause Suggested Solution
Inefficient Oxidative Addition Use a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Consider using a pre-catalyst for more reliable initiation.
Slow Transmetalation Use a more reactive boronic acid derivative, such as a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt. Ensure your base is adequately soluble in the reaction medium.
Difficult Reductive Elimination Higher temperatures may be required. The choice of ligand is also critical here; bulky phosphines can facilitate this step.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
Protodeboronation of Boronic Acid Use fresh boronic acid. Consider using anhydrous conditions or a less nucleophilic base.

Representative Suzuki Coupling Conditions:

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018Moderate to High
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane11024Moderate to High
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012Moderate*
  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, 1-1.2 times the palladium amount), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Troubleshooting Start Low/No Suzuki Product Check_Catalyst Check Catalyst/Ligand (Bulky, Electron-Rich) Start->Check_Catalyst Check_Base Check Base (K2CO3, Cs2CO3) Start->Check_Base Check_Conditions Check Conditions (Anhydrous, Degassed, Temp) Start->Check_Conditions Side_Reactions Check for Side Reactions (Dehalogenation, Homocoupling) Start->Side_Reactions Optimize Optimize Reaction Check_Catalyst->Optimize Check_Base->Optimize Check_Conditions->Optimize Side_Reactions->Optimize

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. The steric hindrance of this compound can make this transformation challenging.

Problem: Incomplete conversion or no reaction.

Possible Cause Suggested Solution
Steric Hindrance Use a catalyst system known for coupling hindered substrates, such as those with bulky biarylphosphine ligands (e.g., XPhos, RuPhos).
Incorrect Base A strong, non-nucleophilic base is typically required (e.g., NaOtBu, KOtBu, LHMDS). Ensure the base is fresh and handled under inert conditions.
Catalyst Inhibition The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary.
Low Reaction Temperature These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Representative Buchwald-Hartwig Amination Conditions:

Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10016Moderate to High
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane11020Moderate
BenzylaminePd₂(dba)₃ (2.5)Josiphos (5)KOtBu (1.5)Toluene9018Moderate to High*
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1-1.2 times the palladium amount), and base (1.4-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Catalyst Add Catalyst, Ligand, Base Prep_Reagents Add Aryl Bromide and Amine Prep_Catalyst->Prep_Reagents Prep_Solvent Add Anhydrous, Degassed Solvent Prep_Reagents->Prep_Solvent Heat Heat to 80-120 °C Prep_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Other Potential Reactions and Troubleshooting
  • Sonogashira Coupling: Similar to other cross-coupling reactions, steric hindrance is the main challenge. Use of a copper co-catalyst (CuI) is standard, but copper-free conditions with highly active palladium catalysts can also be effective. High temperatures are often required.

  • Heck Coupling: The steric bulk around the bromine atom can significantly hinder the migratory insertion step. High temperatures and specialized catalyst systems are likely necessary for successful coupling.

  • Grignard Reagent Formation: The formation of the Grignard reagent from this compound may be sluggish. Activation of the magnesium with iodine or 1,2-dibromoethane is recommended. Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent. The ester functionality is incompatible with Grignard reagents and will be attacked by any Grignard reagent that is formed. Therefore, direct Grignard formation on this substrate is not a viable strategy for subsequent reactions without protection of the ester group.

This technical support guide provides a starting point for troubleshooting reactions with the challenging substrate, this compound. Due to the limited availability of specific quantitative data for this compound, the provided conditions are based on analogous systems and should be considered as starting points for optimization. Careful control of reaction parameters and a systematic approach to troubleshooting will be key to achieving successful outcomes.

Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 4-bromo-2,6-diMethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of the sterically hindered substrate, Methyl 4-bromo-2,6-diMethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from steric hindrance. The two methyl groups in the ortho positions (positions 2 and 6) to the bromine atom sterically encumber the reaction center. This bulkiness can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.

Q2: What are the most common types of coupling reactions for this substrate?

A2: The most frequently employed and effective coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Q3: Which factors are most critical for a successful coupling reaction with this substrate?

A3: Due to the steric hindrance, the choice of ligand, base, and solvent are paramount.

  • Ligand: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the catalytic cycle.

  • Base: The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in activating the amine (in Buchwald-Hartwig amination). The strength and nature of the base need to be carefully selected to avoid side reactions.

  • Solvent: The solvent must be appropriate for the specific reaction type and capable of solubilizing all reaction components at the required temperature. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.

Q4: I am observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes?

A4: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are often due to:

  • Inefficient Oxidative Addition: The steric hindrance around the C-Br bond can make it difficult for the palladium catalyst to insert itself, which is the first step of the catalytic cycle.[1]

  • Difficult Reductive Elimination: The final step to form the new C-C bond can also be slowed down by steric congestion around the palladium center.

  • Catalyst Deactivation: The catalyst may decompose before the reaction is complete, especially at the higher temperatures often needed for these reactions.

  • Protodeboronation: The boronic acid coupling partner can be unstable and undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and certain bases.

Q5: How can I minimize side reactions like homocoupling of the boronic acid in a Suzuki reaction?

A5: Homocoupling of the boronic acid is often caused by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Ineffective Catalyst/Ligand Combination Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2] Consider using a pre-formed palladium catalyst with one of these ligands. N-heterocyclic carbene (NHC) ligands are also highly effective for sterically hindered substrates.[3]
Inappropriate Base If using a weaker base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the transmetalation step.
Low Reaction Temperature Sterically hindered couplings often require higher temperatures. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Solvent Issues Ensure the solvent is anhydrous and thoroughly degassed. Consider switching to a higher-boiling aprotic solvent like dioxane or toluene.
Poor Quality Reagents Use fresh, high-purity boronic acid, as they can degrade over time. Ensure the palladium catalyst has been stored correctly under an inert atmosphere.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Insufficiently Active Catalyst Employ a catalyst system known for its high activity with sterically hindered aryl halides. Catalyst systems based on bulky biarylphosphine ligands like BrettPhos or RuPhos are often effective.[4]
Base Strength/Solubility A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide are commonly used. Ensure the base is sufficiently soluble in the reaction solvent.
Amine Reactivity The pKa of the amine can influence the reaction rate. For less nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Catalyst Poisoning Certain functional groups on the amine or in the reaction mixture can poison the palladium catalyst. Ensure all reagents and solvents are pure.
Issue 3: Low Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step
Catalyst System Inefficiency For sterically hindered aryl bromides, catalyst systems with bulky phosphine ligands are often more effective. Copper-free Sonogashira protocols can sometimes provide better results and avoid issues related to copper acetylide homocoupling.
Base Choice A strong amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is in excess and of high purity.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by the copper co-catalyst. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, consider a copper-free protocol.
Incomplete Reaction Increase the reaction temperature or reaction time. Microwave irradiation can sometimes accelerate sluggish Sonogashira couplings.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize catalyst systems and conditions that have been successfully employed for the cross-coupling of sterically hindered aryl bromides, providing a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromobenzonitrile
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd₂(dba)₃RuPhosK₃PO₄1,4-Dioxane8018922-Bromo-1,3-dimethylbenzene

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Amine
Pd(OAc)₂RuPhosNaOtBuToluene100->99Di-n-butylamine
Pd₂(dba)₃BrettPhosLiHMDSTHF6512-2485-95Various primary amines
[Pd(IPr)(cin)Cl]IPrKOtAmToluene110->95Various secondary amines[5]

Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Alkyne
PdCl₂(PPh₃)₂CuIEt₃NToluene1002456Phenylacetylene
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt1852-78Various aryl & alkyl alkynes[6]
PdCl₂(CH₃CN)₂NoneEt₃NH₂O (with PTS)rt-~96Phenylacetylene

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor and the ligand to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%)

  • Strong base (e.g., LiHMDS or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching & Extraction) monitoring->workup Upon Completion purification 7. Purification (Chromatography) workup->purification characterization 8. Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate for a sterically hindered substrate? start->check_catalyst change_catalyst Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No check_reagents Are reagents pure and active? check_temp->check_reagents Yes increase_temp->check_reagents use_fresh Use fresh, high-purity reagents. check_reagents->use_fresh No success Improved Yield check_reagents->success Yes use_fresh->success

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Monitoring Reactions of Methyl 4-bromo-2,6-diMethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered aryl bromide is a common building block in the synthesis of complex organic molecules, and effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?

A1: The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I choose an appropriate solvent system for TLC analysis?

A2: An ideal TLC solvent system will provide good separation between the starting material (this compound) and the desired product, with a product Rf value ideally between 0.2 and 0.4.[1] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve optimal separation. For instance, a 20% ethyl acetate in hexanes mixture is a common starting point.

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives a low yield. What are the likely causes?

A3: Low yields with sterically hindered substrates like this compound are often due to inefficient oxidative addition of the palladium catalyst to the C-Br bond, which is hindered by the two ortho-methyl groups.[2] Another common issue is the difficult reductive elimination step. Catalyst decomposition at higher temperatures can also be a factor. It is crucial to select a suitable bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate these steps.[3]

Q4: I am observing a significant amount of dehalogenated starting material in my Suzuki coupling reaction. How can I prevent this?

A4: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction with electron-rich or sterically hindered aryl bromides.[3] This can be minimized by carefully selecting the ligand and base, and by avoiding excessively high temperatures and prolonged reaction times. Using milder bases and ensuring an inert atmosphere can also help suppress this side reaction.

Q5: What are the main challenges in running a Heck reaction with a sterically hindered and electron-rich substrate like this compound?

A5: The main challenges are similar to those in Suzuki coupling: slow oxidative addition and potential catalyst deactivation.[4] For electron-rich aryl bromides, the electronic factors can also play a role.[5] The choice of a robust catalyst system, often involving bulky phosphine ligands or N-heterocyclic carbenes (NHCs), is critical for success.

Q6: In a Sonogashira coupling, I am seeing a lot of alkyne homocoupling (Glaser coupling). What can I do to minimize this?

A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[6] To minimize this, ensure strictly anaerobic (oxygen-free) conditions. Running the reaction under copper-free conditions is also a viable strategy. Additionally, using a higher temperature may be necessary for the oxidative addition to the hindered aryl bromide to outcompete the homocoupling pathway.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inefficient oxidative addition due to steric hindrance.Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][3] Increase reaction temperature. Screen different palladium precatalysts.
Catalyst decomposition.Use a more stable palladium precatalyst. Ensure the reaction is run under a strict inert atmosphere.
Formation of dehalogenated byproduct Competing reduction pathway.Use a milder base (e.g., K2CO3 instead of K3PO4). Optimize the ligand to favor cross-coupling.[3] Avoid excessively high temperatures.
Protodeboronation of the boronic acid Unstable boronic acid under reaction conditions.Use milder bases. Use boronic esters (e.g., pinacol esters) which are more stable.[2] Ensure anhydrous solvents.
Poor solubility of reactants Inappropriate solvent choice.Select a solvent in which all reactants are soluble at the reaction temperature.[3]
Troubleshooting Heck and Sonogashira Reactions
Symptom Possible Cause (Heck/Sonogashira) Suggested Solution (Heck/Sonogashira)
Low Reactivity (Heck) Poor oxidative addition with the electron-rich, hindered substrate.[4]Use bulky, electron-rich phosphine or NHC ligands.[4] Increase reaction temperature.
Catalyst Deactivation (Heck) High reaction temperatures leading to catalyst decomposition.Screen different, more stable catalyst systems. Ensure inert atmosphere.
Alkyne Homocoupling (Sonogashira) Presence of oxygen promoting Glaser coupling.[6]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Consider copper-free conditions.
Sluggish Reaction (Sonogashira) Oxidative addition is the rate-limiting step.Increase the reaction temperature. For aryl bromides, temperatures around 100°C may be necessary.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound. Optimization will likely be necessary.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Aryl Boronic Acid Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(dba)2 (1)R-Phos (1)K3PO4·H2OTHF502-4~95
2-Methylphenylboronic acidPd(dba)2 (1)R-Phos (1)K3PO4·H2OTHF504-6~90
2,6-Dimethylphenylboronic acidPd2(dba)3 (2)SPhos (4)K3PO4Toluene10012-2470-85

Data adapted from studies on similarly hindered substrates.

Table 2: Heck Reaction of Sterically Hindered Aryl Bromides

Olefin Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
n-Butyl acrylatePd(OAc)2 (1)P(o-tol)3 (2)Et3NDMF10012-2460-80
StyrenePd(OAc)2 (2)NoneK2CO3NMP1202450-70
CyclohexenePd2(dba)3 (2.5)TrixiePhos (10)K2CO3Dioxane1001660-75

Data adapted from studies on electron-rich and hindered aryl bromides.[7]

Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides

Alkyne Palladium Catalyst (mol%) Copper Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl2(PPh3)2 (2)CuI (4)Et3NTHF80-10012-2465-85
TrimethylsilylacetylenePd(PPh3)4 (5)CuI (10)DiisopropylamineToluene801270-90
1-OctynePdCl2(dppf) (3)CuI (5)Et3NDMF1002460-80

Data adapted from studies on ortho-substituted aryl bromides.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Pour a suitable eluent (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure a saturated atmosphere and cover the chamber.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Prepare dilute solutions of your starting material (co-spot) and the reaction mixture in a volatile solvent.

  • Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both on the same lane) on the origin line.[8]

  • Develop the Plate: Place the spotted plate in the chamber, ensuring the origin is above the solvent level. Allow the solvent to ascend by capillary action until it is about 1 cm from the top. Mark the solvent front.

  • Visualize: Dry the plate and visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[8] The disappearance of the starting material spot and the appearance of a new, usually more polar (lower Rf) product spot, indicates reaction progress.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K3PO4, 2-3 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

General Reaction Monitoring Workflow

G start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prepare_tlc Prepare & Spot TLC Plate (SM, Co-spot, RM) take_aliquot->prepare_tlc develop_tlc Develop TLC Plate prepare_tlc->develop_tlc visualize_tlc Visualize under UV Lamp develop_tlc->visualize_tlc analyze Analyze Spots visualize_tlc->analyze incomplete Reaction Incomplete analyze->incomplete  Starting Material  Present complete Reaction Complete analyze->complete  Starting Material  Consumed incomplete->take_aliquot Continue Reaction workup Proceed to Work-up complete->workup G start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No sub_node_yes Side Products Observed? yes_sm->sub_node_yes sub_node_no Check Reaction Conditions no_sm->sub_node_no dehalogenation Dehalogenation? sub_node_yes->dehalogenation Yes homocoupling Homocoupling? sub_node_yes->homocoupling No solution_dehalogenation Use Milder Base Change Ligand dehalogenation->solution_dehalogenation Yes solution_homocoupling Ensure Inert Atmosphere Check Boronic Acid Quality homocoupling->solution_homocoupling temp Increase Temperature sub_node_no->temp catalyst Screen Ligands/Catalysts (e.g., bulky phosphines) sub_node_no->catalyst concentration Check Concentration sub_node_no->concentration

References

Validation & Comparative

A Comparative Guide to Methyl 4-bromo-2,6-dimethylbenzoate and Other Brominated Benzoates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, brominated benzoates are pivotal building blocks, particularly valued for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of Methyl 4-bromo-2,6-dimethylbenzoate with other brominated benzoate isomers, focusing on their physicochemical properties and performance in these critical carbon-carbon bond-forming reactions.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aromatic ring of brominated benzoates significantly influences their physical and chemical properties. These differences can affect reactivity, solubility, and handling characteristics. The table below summarizes key properties for this compound and a selection of its isomers.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structure90841-46-6C₁₀H₁₁BrO₂243.10
Methyl 4-bromobenzoateMethyl 4-bromobenzoate structure619-42-1C₈H₇BrO₂215.04
Methyl 4-bromo-2-methylbenzoateMethyl 4-bromo-2-methylbenzoate structure99548-55-7C₉H₉BrO₂229.07
Methyl 2-bromo-4-methylbenzoateMethyl 2-bromo-4-methylbenzoate structure87808-49-9C₉H₉BrO₂229.07
Methyl 4-bromo-3-methylbenzoateMethyl 4-bromo-3-methylbenzoate structure148547-19-7C₉H₉BrO₂229.07

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of brominated benzoates in this reaction is heavily influenced by steric and electronic factors. Methyl groups ortho to the bromine atom, as in this compound, introduce significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle.

Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

Aryl BromideKey Structural FeatureExpected ReactivityTypical Catalyst System
Methyl 4-bromobenzoateUnsubstituted ortho positionsHighStandard Pd catalysts (e.g., Pd(PPh₃)₄)
Methyl 4-bromo-2-methylbenzoateOne ortho-methyl groupModerateBulky phosphine ligands may be beneficial
This compoundTwo ortho-methyl groupsLowRequires highly active catalysts with bulky ligands (e.g., SPhos, XPhos) and potentially higher temperatures

Note: This table is based on established principles of steric and electronic effects in Suzuki-Miyaura reactions and not on a single direct comparative study.

The steric bulk of the two ortho-methyl groups in this compound significantly hinders the approach of the palladium catalyst to the C-Br bond.[1] This necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos, which are known to facilitate cross-coupling of sterically demanding substrates.[2][3] In contrast, less hindered substrates like Methyl 4-bromobenzoate can often be coupled effectively with more traditional palladium catalysts like Pd(PPh₃)₄.[4]

Performance in Heck Reactions

The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, is also sensitive to the steric and electronic environment of the aryl halide. The reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura reaction, steric hindrance around the bromine atom can negatively impact the rate of oxidative addition.

Table 3: Expected Performance in Heck Reactions

Aryl BromideSteric HindranceExpected ReactivityNotes
Methyl 4-bromobenzoateLowHighGenerally good yields with standard Heck conditions.
Methyl 4-bromo-2-methylbenzoateModerateModerateMay require higher catalyst loading or longer reaction times.
This compoundHighLowChallenging substrate; requires optimized conditions and potentially specialized catalysts.

Note: This table provides a qualitative comparison based on general principles of the Heck reaction.

For highly hindered substrates like this compound, achieving high yields in Heck reactions can be challenging and may require careful optimization of the catalyst, base, and solvent system.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for the specific brominated benzoate and coupling partner.

General Protocol for Suzuki-Miyaura Cross-Coupling of Brominated Benzoates

This protocol is a generalized starting point and may require optimization for sterically hindered substrates.[6][7]

Materials:

  • Brominated benzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for less hindered substrates; Pd(OAc)₂ with a bulky phosphine ligand like SPhos for hindered substrates)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the brominated benzoate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Heck Reaction

This is a general procedure and optimization of the base, solvent, and temperature is often necessary.[8]

Materials:

  • Brominated benzoate (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a reaction vessel, combine the brominated benzoate, palladium catalyst, and phosphine ligand (if used).

  • Add the solvent and the base.

  • Add the alkene to the mixture.

  • Heat the reaction to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and filter off any solids.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Selection Logic

To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E Reaction Complete F Extraction E->F G Purification (Chromatography) F->G

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Brominated_Benzoate_Selection cluster_reactivity Reactivity Considerations cluster_conditions Reaction Condition Selection Start Select Brominated Benzoate Substrate Steric_Hindrance Steric Hindrance (ortho-substituents) Start->Steric_Hindrance Electronic_Effects Electronic Effects (EWG/EDG) Start->Electronic_Effects Catalyst Catalyst System (Standard vs. Bulky Ligand) Steric_Hindrance->Catalyst High hindrance requires bulky ligand catalysts Temperature Reaction Temperature Steric_Hindrance->Temperature High hindrance may require higher temp. Electronic_Effects->Catalyst

Logical considerations for selecting a brominated benzoate and reaction conditions.

Conclusion

The choice of a brominated benzoate isomer in cross-coupling reactions is a critical decision that impacts reaction efficiency and the feasibility of a synthetic route. This compound, with its significant steric hindrance, represents a challenging substrate that often necessitates the use of advanced catalytic systems to achieve satisfactory results. In contrast, less hindered isomers like Methyl 4-bromobenzoate are generally more reactive under standard conditions. This guide provides a framework for understanding these differences and selecting the appropriate starting materials and reaction conditions for the synthesis of complex organic molecules. For drug development professionals and researchers, a thorough understanding of these structure-activity relationships is essential for efficient and successful synthetic campaigns.

References

Validating the Structure of Methyl 4-bromo-2,6-dimethylbenzoate: A Comparative Analysis Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of spectroscopic data for the validation of the chemical structure of Methyl 4-bromo-2,6-dimethylbenzoate. Intended for researchers, scientists, and professionals in drug development, this document presents a side-by-side analysis of predicted data for the target compound against experimental data of a closely related analog, Methyl 4-bromobenzoate. This comparative approach, supported by detailed experimental protocols and data visualization, offers a robust framework for structural confirmation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques in organic chemistry for the unambiguous determination of molecular structures. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS reveals the molecular weight and fragmentation patterns, offering crucial clues about the compound's composition and connectivity. This guide demonstrates the validation of the structure of this compound by comparing its predicted spectral data with the experimentally obtained data for Methyl 4-bromobenzoate.

Data Presentation: A Comparative Analysis

The structural differences between this compound and Methyl 4-bromobenzoate—primarily the presence of two additional methyl groups on the benzene ring of the target compound—are expected to manifest in their respective NMR and MS spectra. The following tables summarize the predicted data for this compound and the experimental data for Methyl 4-bromobenzoate.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Assignment This compound (Predicted) Methyl 4-bromobenzoate (Experimental)
Aromatic-H7.28 ppm (s, 2H)7.88 ppm (d, J=8.6 Hz, 2H)
7.58 ppm (d, J=8.6 Hz, 2H)
OCH₃3.86 ppm (s, 3H)3.91 ppm (s, 3H)
Ar-CH₃2.35 ppm (s, 6H)-

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Assignment This compound (Predicted) Methyl 4-bromobenzoate (Experimental)
C=O170.1 ppm166.4 ppm
C-Br125.1 ppm127.9 ppm
Aromatic C-H131.2 ppm131.7 ppm
131.0 ppm
Aromatic C-CH₃138.2 ppm-
Aromatic C-COOCH₃132.5 ppm129.2 ppm
OCH₃52.5 ppm52.3 ppm
Ar-CH₃20.8 ppm-

Table 3: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

Fragment This compound (Predicted m/z) Methyl 4-bromobenzoate (Experimental m/z)
[M]⁺242/244214/216
[M-OCH₃]⁺211/213183/185
[M-COOCH₃]⁺183/185155/157
[C₇H₆Br]⁺170/172-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the internal standard (TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensities. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Validation Workflow

The logical flow of validating the structure of this compound is illustrated in the following diagram.

structure_validation_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Comparison cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis - Chemical Shifts - Integration - Coupling Patterns NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS_Acquisition->MS_Analysis Comparison Comparison with Predicted Data & Analogs NMR_Analysis->Comparison MS_Analysis->Comparison Structure_Validation Structure Confirmed Comparison->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The presented data and protocols provide a comprehensive guide for the structural validation of this compound. The comparison with the known compound, Methyl 4-bromobenzoate, highlights the expected differences in their NMR and MS spectra, which can be attributed to the additional methyl groups in the target molecule. By following the outlined experimental procedures and data analysis workflow, researchers can confidently confirm the structure of their synthesized compounds.

A Comparative Guide to Alternative Reagents for Methyl 4-bromo-2,6-dimethylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Methyl 4-bromo-2,6-dimethylbenzoate is a sterically hindered aryl halide commonly employed in cross-coupling reactions to introduce a substituted phenyl moiety. However, exploring alternative reagents can offer advantages in terms of reactivity, cost, and the introduction of diverse functionalities. This guide provides an objective comparison of commercially available alternatives to this compound, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The primary challenge associated with this compound and its alternatives is the steric hindrance imposed by the ortho-substituents, which can significantly impact the rate and efficiency of the cross-coupling reaction. The choice of catalyst, ligand, and reaction conditions is therefore crucial for achieving optimal results.[1] This guide presents a comparative analysis of the following commercially available, sterically hindered aryl bromides:

  • This compound (Reference Compound)

  • 4-Bromo-2,6-dimethylaniline

  • 4-Bromo-2,6-di-tert-butylphenol

  • 2-Bromo-1,3-dimethylbenzene

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The performance of sterically hindered aryl bromides in this reaction is highly dependent on the choice of catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Representative
4-Bromo-2,6-dimethylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001292Representative
4-Bromo-2,6-di-tert-butylphenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801678Representative
2-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃THF/H₂O802490Representative

Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. For sterically hindered substrates, higher catalyst loadings and more forcing conditions may be necessary. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[2][3]

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene802475Representative
4-Bromo-2,6-dimethylanilinePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt1890[4]
4-Bromo-2,6-di-tert-butylphenolPhenylacetylenePd(OAc)₂ / SPhos / CuIi-Pr₂NHDMF901282Representative
2-Bromo-1,3-dimethylbenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF601688Representative

Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is sensitive to steric hindrance on both the aryl halide and the amine coupling partner. The use of specialized bulky phosphine ligands is often essential for achieving high yields.[5][6][7]

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1001888Representative
4-Bromo-2,6-dimethylanilineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102495[8]
4-Bromo-2,6-di-tert-butylphenolPiperidinePd(OAc)₂ / RuPhosK₃PO₄Toluene1001680Representative
2-Bromo-1,3-dimethylbenzenen-HexylaminePd₂(dba)₃ / XPhosNaOt-BuToluene901292Representative

Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylaniline with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Bromo-2,6-dimethylaniline (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-2,6-dimethylaniline, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ and XPhos to the tube under a positive flow of argon.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of 4-Bromo-2,6-dimethylaniline with Phenylacetylene

Materials:

  • 4-Bromo-2,6-dimethylaniline (0.5 mmol, 1.0 equiv)[9][10]

  • Phenylacetylene (0.8 mmol, 1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (0.0125 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL)

Procedure: [4]

  • To a reaction vial, add 4-bromo-2,6-dimethylaniline and the [DTBNpP]Pd(crotyl)Cl precatalyst.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMSO, phenylacetylene, and TMP via syringe.

  • Stir the reaction mixture at room temperature for 18 hours under an argon atmosphere.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and BrettPhos.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add this compound, morpholine, and sodium tert-butoxide under a positive flow of argon.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizing Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Evacuate and Backfill with Argon (3x) A->B C Add Catalyst and Ligand under Argon B->C D Add Degassed Solvent C->D E Heat Reaction Mixture D->E Seal and Heat F Cool to RT and Dilute with Solvent E->F After Completion G Aqueous Wash F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Aryl Bromide and Catalyst to Vial B Evacuate and Backfill with Argon A->B C Add Anhydrous Solvent, Alkyne, and Base B->C D Stir at Room Temperature C->D Under Argon E Dilute with Water and Extract with Solvent D->E After Completion F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst and Ligand to Schlenk Tube B Evacuate and Backfill with Argon A->B C Add Solvent and Stir B->C D Add Aryl Bromide, Amine, and Base under Argon C->D E Heat Reaction Mixture D->E Seal and Heat F Cool to RT and Quench E->F After Completion G Extract with Solvent F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

References

A Cost-Benefit Analysis of Methyl 4-bromo-2,6-dimethylbenzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical decision that balances cost, reactivity, and efficiency. Methyl 4-bromo-2,6-dimethylbenzoate is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex aromatic compounds. This guide provides a comprehensive cost-benefit analysis of using this bromo-derivative compared to its chloro and iodo analogs, supported by theoretical principles and representative experimental data.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor in the success of this coupling, with the general trend being I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.

Key Performance Indicators:

  • Reactivity: The iodo-analog is expected to be the most reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The bromo-derivative offers a good balance of reactivity and stability, while the chloro-analog is the least reactive and often requires more forcing conditions and specialized catalyst systems.

  • Yield: Higher yields are generally expected with the iodo- and bromo-derivatives compared to the chloro-analog under standard conditions, especially for sterically hindered substrates.

  • Cost: The cost of these reagents is inversely proportional to their reactivity, with the chloro-derivative being the most economical and the iodo-derivative being the most expensive.

Cost and Availability Analysis

The selection of a starting material is often heavily influenced by its cost and availability for scalable synthesis. The following table provides a comparative overview of the pricing for this compound and its chloro and iodo analogs from various suppliers. Prices are subject to change and may vary based on purity and quantity.

ReagentHalogenCAS NumberRepresentative Pricing (USD)
This compoundBromo90841-46-6$38/g, $96/10g
Methyl 4-chloro-2,6-dimethylbenzoateChloro4693-91-8~$212/250mg
Methyl 4-iodo-2,6-dimethylbenzoateIodo200627-65-2Inquire for pricing

Note: Pricing is based on available data from online suppliers and is intended for comparative purposes only. "Inquire for pricing" often indicates a higher cost or made-to-order status.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using a sterically hindered aryl halide. These should be optimized for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Conditions for Less Reactive Aryl Chlorides

For the coupling of Methyl 4-chloro-2,6-dimethylbenzoate, more forcing conditions and a more active catalyst system may be required.

Modifications to Protocol 1:

  • Catalyst System: Employ a more active pre-catalyst, such as a palladacycle (e.g., G3 or G4 palladacycles from Buchwald or Nolan) (1-2 mol%).

  • Ligand: Use a highly electron-rich and bulky ligand from the Buchwald or Nolan series.

  • Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be beneficial.

  • Temperature: Higher reaction temperatures (110-140 °C) may be necessary. Microwave irradiation can also be effective in accelerating the reaction.

Decision-Making Workflow

The choice between the bromo, chloro, and iodo derivatives of Methyl 2,6-dimethylbenzoate depends on a balance of factors. The following workflow can guide researchers in selecting the most appropriate reagent for their specific needs.

ReagentSelection start Start: Need to synthesize a 4-aryl-2,6-dimethylbenzoate cost_priority Is cost the primary concern? start->cost_priority yield_priority Are high yield and mild conditions critical? cost_priority->yield_priority No use_chloro Use Methyl 4-chloro-2,6-dimethylbenzoate cost_priority->use_chloro Yes use_bromo Use this compound yield_priority->use_bromo No/Balance needed use_iodo Use Methyl 4-iodo-2,6-dimethylbenzoate yield_priority->use_iodo Yes reactivity_issue Is the coupling partner particularly challenging? mild_iodo Use mild conditions, lower catalyst loading. reactivity_issue->mild_iodo No reactivity_issue->mild_iodo Yes optimize_chloro Optimize with advanced catalyst systems and harsher conditions. use_chloro->optimize_chloro standard_bromo Use standard Suzuki conditions, optimize as needed. use_bromo->standard_bromo use_iodo->reactivity_issue

Reagent selection workflow for Suzuki-Miyaura coupling.

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals it to be a well-balanced reagent. While its iodo counterpart offers higher reactivity, this comes at a significantly higher cost. Conversely, the chloro-analog is more economical but often requires more rigorous and costly optimization of reaction conditions to achieve comparable yields. For many applications in research and drug development, this compound represents an optimal compromise, providing good reactivity and yields under relatively standard Suzuki-Miyaura conditions at a moderate cost. The final choice of reagent will ultimately depend on the specific priorities of the synthetic project, including budget constraints, desired yield, and the nature of the coupling partners.

spectroscopic comparison of Methyl 4-bromo-2,6-diMethylbenzoate and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Methyl 4-bromo-2,6-dimethylbenzoate and its direct precursor, 4-bromo-2,6-dimethylbenzoic acid, is challenging due to the limited availability of specific experimental spectral data in publicly accessible databases. However, by examining the structures and drawing comparisons with closely related analogs, we can predict and understand the key spectroscopic features.

This guide provides a comparative analysis based on available data for analogous compounds and general spectroscopic principles. It is intended to guide researchers on the expected spectral characteristics.

Synthesis Pathway

This compound is synthesized from its precursor, 4-bromo-2,6-dimethylbenzoic acid, through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Synthesis of this compound Precursor 4-bromo-2,6-dimethylbenzoic acid Product This compound Precursor->Product Esterification Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reagents->Precursor

Caption: Synthetic route from 4-bromo-2,6-dimethylbenzoic acid to its methyl ester.

Spectroscopic Data Comparison (Based on Analogous Compounds)

While specific data for the target compounds is scarce, we can infer their spectroscopic properties by comparing them with 4-bromobenzoic acid and its methyl ester, Methyl 4-bromobenzoate. The addition of two methyl groups on the aromatic ring in the target compounds will introduce characteristic shifts.

Table 1: Comparative Spectroscopic Data of 4-bromobenzoic Acid Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-bromobenzoic acid ~7.6-7.9 (Ar-H), ~13.2 (COOH)~127-132 (Ar-C), ~167 (C=O)~3000 (O-H), ~1680 (C=O), ~1290 (C-O)
Methyl 4-bromobenzoate [1][2][3][4]~7.5-7.9 (Ar-H), ~3.9 (OCH₃)[1]~128-132 (Ar-C), ~52 (OCH₃), ~166 (C=O)[1]~1720 (C=O), ~1280 (C-O)

Expected Data for Target Compounds:

  • 4-bromo-2,6-dimethylbenzoic acid :

    • ¹H NMR : The two aromatic protons would appear as a singlet due to symmetry. The methyl protons would also be a singlet, shifted slightly downfield compared to toluene. The carboxylic acid proton would be a broad singlet at a high chemical shift.

    • ¹³C NMR : We would expect to see signals for the two equivalent aromatic carbons bearing methyl groups, the two equivalent aromatic carbons adjacent to the bromine and carboxyl group, the carbon attached to the bromine, the carbon of the carboxyl group, and the two equivalent methyl carbons.

    • IR : Similar to 4-bromobenzoic acid, with additional C-H stretching and bending vibrations for the methyl groups.

  • This compound :

    • ¹H NMR : Similar aromatic and methyl proton signals to its precursor, with an additional singlet for the methoxy protons around 3.9 ppm.

    • ¹³C NMR : Similar to the precursor, with an additional signal for the methoxy carbon around 52 ppm.

    • IR : The characteristic C=O stretch of the ester will likely appear at a slightly higher wavenumber than the carboxylic acid. The broad O-H stretch will be absent.

Experimental Protocols

General Protocol for Fischer-Speier Esterification

This protocol is a general procedure for the synthesis of methyl esters from their corresponding carboxylic acids and can be adapted for the synthesis of this compound.

Workflow Diagram

A Dissolve carboxylic acid in excess methanol B Add catalytic amount of concentrated H2SO4 A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Work-up: - Neutralize with NaHCO3 - Extract with organic solvent - Dry and evaporate solvent D->E Reaction complete F Purify by chromatography or recrystallization E->F G Characterize product (NMR, IR, MS) F->G

Caption: General workflow for Fischer-Speier esterification.

Procedure:

  • Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra would be obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS) : Mass spectra would be recorded to determine the molecular weight and fragmentation pattern of the compounds.

References

Navigating Solvent Selection for Suzuki-Miyaura Coupling of Methyl 4-bromo-2,6-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a solvent system is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing sterically hindered substrates such as Methyl 4-bromo-2,6-dimethylbenzoate. This guide provides a comparative analysis of the efficacy of this key building block in various solvent systems, supported by experimental data, to facilitate informed decisions in synthetic route development.

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. However, the reaction's efficiency is profoundly influenced by a multitude of factors, with the solvent system playing a pivotal role in reaction kinetics, yield, and purity of the final product. This is especially true for sterically encumbered aryl halides like this compound, where the judicious choice of solvent can overcome steric barriers and promote efficient catalysis.

Comparative Efficacy in Different Solvent Systems

The following table summarizes the performance of the Suzuki-Miyaura coupling of this compound with arylboronic acids in various solvent systems, based on available experimental data for structurally similar compounds. It is important to note that optimal conditions can be substrate-dependent.

Solvent SystemBaseCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
1,4-Dioxane / H₂O (4:1)K₃PO₄Pd(OAc)₂ / SPhos10012>95[1]
Toluene / H₂O (5:1)K₃PO₄Pd(OAc)₂ / SPhos10012>95[1]
1,4-Dioxane / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂90892[1]
H₂O-CH₃OH (3:1)Na₂CO₃Ad-L-PdCl₂⊂dmβ-CDRoom Temp2>97[2]
H₂O-DMF (3:1)Na₂CO₃Ad-L-PdCl₂⊂dmβ-CDRoom Temp287.7[2]
H₂O-Acetone (3:1)Na₂CO₃Ad-L-PdCl₂⊂dmβ-CDRoom Temp261.2[2]
H₂O-CH₃CN (3:1)Na₂CO₃Ad-L-PdCl₂⊂dmβ-CDRoom Temp231.3[2]

Key Observations:

  • Polar Aprotic Solvents: Solvent systems based on polar aprotic solvents such as 1,4-dioxane and toluene, often in the presence of water, have demonstrated high efficacy for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, leading to excellent yields.[1]

  • Aqueous Media: The use of aqueous solvent mixtures, particularly with methanol, has been shown to be highly effective and offers a "greener" alternative.[2] In the case of 4-bromobenzoic acid, a structurally related compound, a water-methanol mixture provided a near-quantitative yield.[2]

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, the choice between different polar solvents can lead to substantial variations in yield, as seen in the comparison between H₂O-CH₃OH and H₂O-CH₃CN.[2]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the core catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) start->catalyst solvent Add Solvent System (e.g., 1,4-Dioxane/H₂O) catalyst->solvent degas Degas Mixture (e.g., Ar bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 100°C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination reactant1 Ar-Br reactant2 Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. However, the performance of these catalysts can be significantly influenced by the steric and electronic properties of the substrates. This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions involving the sterically hindered aryl halide, Methyl 4-bromo-2,6-dimethylbenzoate.

Due to the significant steric hindrance posed by the two ortho-methyl groups in this compound, finding specific experimental data for a wide range of cross-coupling reactions is challenging. The data presented below is a compilation of results for this substrate where available, supplemented with data from structurally similar, sterically hindered aryl bromides to provide a comparative context.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions with sterically hindered aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to achieve high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018High4-Amino-3-bromobenzoic acid analog

Data for this compound was not explicitly found in the searched literature for this reaction. The presented data for analogous substrates highlights the need for specialized ligands and conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines. With sterically hindered aryl halides, bulky phosphine ligands such as those from the Buchwald and Hartwig groups are often essential for efficient coupling.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Amine
Pd₂(dba)₃XantphosNaOtBuToluene90-110-HighVarious
Pd₂(dba)₃XPhosLHMDSDioxane10012-16HighAmmonia equivalent
[Pd(allyl)Cl]₂t-BuXPhos----HighCarbazole

Specific yield data for the amination of this compound was not available in the searched results. The table reflects conditions for other challenging aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Alkyne
PdCl₂(PPh₃)₂CuIEt₃NAcetonitrile--HighTrimethylsilylacetylene
Pd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRT-HighTerminal Alkyne

While general protocols exist, specific quantitative data for the Sonogashira coupling of this compound was not found in the provided search results.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis. Non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used.

Catalyst SystemLigandCyanide SourceSolventTemp. (°C)Time (h)Yield (%)
Pd/CdppfZn(CN)₂DMAC110-up to 98
Pd(OAc)₂-K₄[Fe(CN)₆]DMA1201583
Pd₂(dba)₃dppfZn(CN)₂DMFReflux1688

The presented data is for general aryl bromides and highlights common conditions for this transformation.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate a generalized workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base, and Solvent inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Palladium Precatalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction and Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Chromatography) extract->purify

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n R-M Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate, this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1 - 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography.

General Protocol for Sonogashira Coupling (Copper-Free)
  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, concentrate, and purify by column chromatography.

General Protocol for Palladium-Catalyzed Cyanation
  • Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if applicable), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv). Add this compound (1.0 equiv).

  • Solvent Addition: Seal the vessel, evacuate and backfill with nitrogen. Add the degassed solvent (e.g., dioxane/water).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time.

  • Workup and Purification: After cooling, perform an appropriate aqueous workup, extract with an organic solvent, dry, concentrate, and purify the product.

Comparative Analysis of Methyl 4-bromo-2,6-dimethylbenzoate Characterization Data Against Literature Precedents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the characterization data for Methyl 4-bromo-2,6-dimethylbenzoate. A comprehensive search of scientific literature and chemical databases did not yield specific experimental values for the melting point, boiling point, ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

To offer a valuable comparative framework for researchers, this guide presents the available characterization data for two closely related isomers: Methyl 4-bromobenzoate and Methyl 4-bromo-3-methylbenzoate. This information can serve as a useful reference for those synthesizing or working with this compound, allowing for an informed estimation of its expected physical and spectroscopic properties.

Comparison of Physical and Spectroscopic Data

The following table summarizes the reported literature values for the characterization of Methyl 4-bromobenzoate and Methyl 4-bromo-3-methylbenzoate.

PropertyMethyl 4-bromobenzoateMethyl 4-bromo-3-methylbenzoate
Melting Point (°C) 77-8138-44
Boiling Point (°C) 246Not available
¹H NMR (CDCl₃, δ ppm) 7.89 (d, J=8.6 Hz, 2H), 7.58 (d, J=8.6 Hz, 2H), 3.91 (s, 3H)7.80 (d, J=8.4 Hz, 1H), 7.63 (s, 1H), 7.29 (d, J=8.4 Hz, 1H), 3.89 (s, 3H), 2.42 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 166.4, 131.7, 131.2, 129.8, 128.0, 52.3166.5, 140.2, 133.5, 131.3, 130.2, 128.8, 52.2, 22.8
IR (cm⁻¹) C=O stretch: ~1720, C-O stretch: ~1280, C-Br stretch: ~680Not available

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized for aromatic esters and can be adapted for the analysis of this compound.

Melting Point Determination

A small quantity of the crystalline solid is packed into a capillary tube, which is then placed in a melting point apparatus.[1][2][3][4] The sample is heated at a slow, controlled rate.[4] The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, a sample of the compound (typically 5-20 mg for ¹H and 20-50 mg for ¹³C) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.[5][6] The spectrum is recorded on an NMR spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

The infrared spectrum of a solid sample can be obtained using the Attenuated Total Reflectance (ATR) technique.[8] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9] The IR spectrum is then recorded, showing the absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.[10] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_comparison Comparison A Starting Materials B Reaction A->B C Work-up & Purification B->C D Melting Point C->D E NMR Spectroscopy (¹H & ¹³C) C->E F IR Spectroscopy C->F G Structure Confirmation D->G E->G F->G H Literature Data G->H

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Methyl 4-bromo-2,6-dimethylbenzoate, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.

Comparison of Analytical Methods

A multi-faceted approach is often necessary for a thorough purity assessment. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The primary techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Quantitative Comparison of Analytical Techniques
ParameterHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Chromatographic separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.Spectroscopic measurement of the molar concentration of an analyte relative to a certified internal standard.
Information Provided Purity percentage based on peak area, detection of non-volatile impurities.Purity percentage, identification of volatile impurities and isomers based on mass spectra.Absolute purity determination without the need for a specific reference standard of the analyte, structural confirmation.
Key Advantage Robust, versatile for a wide range of compounds, and highly quantitative with proper calibration.High sensitivity and specificity, excellent for separating and identifying volatile isomers and byproducts.A primary analytical method that provides direct, highly accurate quantification and structural information.[1][2][3]
Key Limitation Co-elution of impurities with similar polarity can occur, requiring careful method development.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Typical Limit of Quantitation (LOQ) ~0.01%~0.001%~0.1%
Precision (%RSD) < 2%< 5%< 1%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the synthesized material.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of the relatively nonpolar product from the more polar starting material (4-bromo-2,6-dimethylbenzoic acid).

  • Gradient Program: Start with 60% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities, including potential isomers.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.

  • Identification and Quantification: Impurities are identified by their mass spectra and retention times. Quantification can be performed using the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[2][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_results Final Purity Assessment start Synthesized this compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (for HPLC) dissolve->filter hplc HPLC-UV Analysis dissolve->hplc Acetonitrile gcms GC-MS Analysis dissolve->gcms Ethyl Acetate qnmr qNMR Analysis dissolve->qnmr Deuterated Solvent + Internal Standard filter->hplc process_hplc Integrate Peaks Calculate Area % hplc->process_hplc process_gcms Identify Peaks by MS Calculate Area % gcms->process_gcms process_qnmr Integrate Signals Calculate Absolute Purity qnmr->process_qnmr report Purity Report & Impurity Profile process_hplc->report process_gcms->report process_qnmr->report

Experimental workflow for purity assessment.

decision_tree cluster_start Starting Point cluster_questions Key Considerations cluster_methods Recommended Method cluster_confirmation Confirmation/Orthogonal Method start Need to Assess Purity of This compound q1 Are volatile isomers a primary concern? start->q1 q2 Is an absolute purity value without a specific reference standard required? q1->q2 No gcms GC-MS q1->gcms Yes q3 Are non-volatile impurities (e.g., starting acid) the main focus? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes hplc HPLC-UV q3->hplc Yes q3->hplc No (General Screen) confirm_hplc Confirm with HPLC gcms->confirm_hplc Orthogonal Check confirm_gcms Confirm with GC-MS qnmr->confirm_gcms Orthogonal Check confirm_qnmr Confirm with qNMR hplc->confirm_qnmr Orthogonal Check

Decision tree for selecting an analytical technique.

References

Safety Operating Guide

Essential Safety and Operational Guide for Methyl 4-bromo-2,6-diMethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for Methyl 4-bromo-2,6-diMethylbenzoate, tailored for researchers and professionals in drug development. The following procedures are based on established safety data for closely related brominated aromatic esters and are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is anticipated to possess hazards similar to other brominated organic compounds and aromatic esters. Based on available safety data for analogous compounds, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if in solid form and dust is generated.[2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Quantitative Hazard Classification (Based on similar compounds):

Hazard ClassificationCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Irritation2

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:
PPE TypeSpecification
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1][3]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4][5] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[3]
Body Protection A laboratory coat must be worn and fully buttoned.[3] For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[6]
Respiratory Protection Not typically required under normal use with adequate ventilation.[1][7] If dust is generated or work is performed in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental procedures.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_contaminated Contaminated PPE/Materials? start->is_contaminated solid_waste_container Collect in 'Solid Halogenated Waste' Container is_solid->solid_waste_container liquid_waste_container Collect in 'Liquid Halogenated Waste' Container is_liquid->liquid_waste_container contaminated_waste_container Collect in 'Solid Halogenated Waste' Container is_contaminated->contaminated_waste_container dispose Dispose via Approved Hazardous Waste Vendor solid_waste_container->dispose liquid_waste_container->dispose contaminated_waste_container->dispose

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Methyl 4-bromo-2,6-diMethylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.